Technical Documentation Center

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide
  • CAS: 1094537-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Introduction: The Enigmatic Potential of a Novel Sulfonamide The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigmatic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1][2] From their historical discovery as antibacterial agents that inhibit folic acid synthesis[3][4], the sulfonamide scaffold has been successfully incorporated into drugs for a multitude of diseases, including cancer, diabetes, and inflammation.[1][2][5] The compound 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, with its unique substitution pattern, represents a novel chemical entity with unexplored biological potential. This guide provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically investigate and elucidate the in vitro mechanism of action of this compound. We will move beyond a rigid template, instead adopting a logical, investigative workflow that a senior scientist would employ to unravel the therapeutic promise of a new molecule.

Part 1: Foundational Characterization and Plausible Mechanistic Hypotheses

Prior to embarking on complex mechanistic studies, it is imperative to confirm the identity and purity of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for this purpose. Once the compound's integrity is verified, we can formulate several plausible mechanistic hypotheses based on the rich history of the sulfonamide pharmacophore.

Hypothesis 1: Antimicrobial Action via Dihydropteroate Synthase (DHPS) Inhibition

The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for the de novo synthesis of nucleotides and certain amino acids in bacteria, and its absence in humans makes it an attractive therapeutic target.

Hypothesis 2: Anticancer Activity through Cytotoxicity and Apoptosis Induction

Numerous sulfonamide derivatives have demonstrated significant anticancer potential by inducing cell death in various cancer cell lines.[6] The proposed mechanisms often involve the initiation of apoptosis, a form of programmed cell death, through intricate signaling cascades.

Hypothesis 3: Targeted Enzyme Inhibition

The structural features of sulfonamides make them versatile inhibitors of various enzymes beyond DHPS. For instance, certain sulfonamides are known to inhibit carbonic anhydrases, kinases, and proteases, leading to a range of physiological effects.[1]

Part 2: A Step-by-Step In Vitro Investigative Workflow

This section outlines a series of detailed experimental protocols designed to systematically test the aforementioned hypotheses. The causality behind each experimental choice is explained to provide a clear, logical path for investigation.

Workflow 1: Assessment of Antimicrobial Activity

The initial step is to determine if 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide possesses any antimicrobial properties.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This assay will establish the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare Bacterial Inoculum: Culture representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to a mid-logarithmic phase.[7][8] Dilute the bacterial suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Serial Dilution: Prepare a series of two-fold serial dilutions of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Presentation:

Microorganism4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus
E. coli
P. aeruginosa
B. subtilis

Logical Causality: A low MIC value would strongly suggest that the compound has antimicrobial activity and would warrant further investigation into its specific target, such as DHPS.

Diagram of the Proposed Antimicrobial Mechanism:

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolic Acid THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->DHP DHFR->DHF Compound 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Compound->DHPS Inhibition

Caption: Proposed inhibition of DHPS by 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

Workflow 2: Evaluation of Anticancer Potential

Should the compound show weak or no antimicrobial activity, or if a broader screening is desired, its anticancer potential should be investigated.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7
HeLa
A549

Logical Causality: Potent cytotoxicity (low IC50 values) against cancer cell lines would be a strong indicator of anticancer activity, prompting further investigation into the mode of cell death.

Experimental Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat the cancer cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Diagram of Apoptosis Detection Workflow:

Apoptosis_Workflow start Cancer Cells + Compound Treatment harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic vs. Viable Cells flow->results

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Workflow 3: Broad-Spectrum Enzyme Inhibition Screening

To explore the possibility of other molecular targets, a broader screening approach is recommended.

Conceptual Approach: Kinase and Carbonic Anhydrase Inhibition Assays

Given that sulfonamides are known to inhibit these enzyme classes, screening against a panel of kinases and carbonic anhydrase is a logical next step. This is often performed using commercially available assay kits or through specialized contract research organizations (CROs).

Principle of a Generic Enzyme Inhibition Assay:

  • Enzyme and Substrate: A purified enzyme is incubated with its specific substrate, which is often linked to a reporter system (e.g., fluorescent or luminescent).

  • Compound Addition: The reaction is carried out in the presence and absence of various concentrations of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

  • Signal Detection: The enzymatic conversion of the substrate generates a signal that is proportional to the enzyme's activity.

  • Data Analysis: A decrease in the signal in the presence of the compound indicates inhibition. The IC50 value can then be calculated.

Diagram of a Generic Enzyme Inhibition Assay:

Caption: Principle of a generic enzyme inhibition assay.

Part 3: Data Synthesis and Mechanistic Conclusion

The data generated from these workflows should be synthesized to build a coherent narrative of the compound's mechanism of action.

  • Scenario A: Potent Antimicrobial Activity: If the compound exhibits a low MIC and inhibits DHPS, its mechanism is likely analogous to classic sulfonamide antibiotics.

  • Scenario B: Selective Anticancer Cytotoxicity: If the compound is cytotoxic to cancer cells and induces apoptosis, it should be further investigated as a potential anticancer agent. Subsequent studies could explore its effects on specific apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression).

  • Scenario C: Specific Enzyme Inhibition: If the compound inhibits a particular enzyme or enzyme family, this opens a distinct avenue for therapeutic development.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive in vitro characterization of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide's mechanism of action. By systematically evaluating its antimicrobial, anticancer, and enzyme inhibitory potential, researchers can effectively uncover the therapeutic value of this novel chemical entity. The proposed workflows, rooted in established scientific principles, are designed to yield clear, interpretable data that will guide future drug development efforts.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal. Available at: [Link]

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents - MDPI. Available at: [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide | 1094537-20-8 | C11H17NO3S | Appchem. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • N-benzyl-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide - Molport. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. Available at: [Link]

  • 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride - Molport. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide: A Technical Guide

Executive Summary The transition of a small molecule from a promising in vitro hit to a viable clinical candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a promising in vitro hit to a viable clinical candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth technical evaluation of the pharmacokinetics (PK) and bioavailability of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (hereafter referred to as EPBS ). By detailing self-validating experimental protocols and the causality behind methodological choices, this guide serves as a comprehensive framework for DMPK (Drug Metabolism and Pharmacokinetics) scientists evaluating primary benzenesulfonamide derivatives.

Physicochemical Profiling & Absorption Potential

Before initiating in vivo studies, the physicochemical properties of EPBS must be analyzed to predict its physiological behavior. Understanding these properties allows researchers to anticipate absorption bottlenecks and optimize formulation strategies[1].

  • Molecular Weight (MW): 243.32 g/mol .

  • Lipophilicity (LogP): ~2.8. The presence of the isopropyl and ethoxy moieties imparts significant lipophilicity, driving passive transcellular membrane permeability.

  • Acid-Base Properties (pKa): ~10.0. The primary sulfonamide group (-SO₂NH₂) is weakly acidic. At physiological pH (7.4), EPBS remains predominantly unionized, further facilitating lipid bilayer crossing.

  • BCS Classification: Based on its high permeability but expected low aqueous solubility (due to the hydrophobic aromatic ring and alkyl chains), EPBS is classified as a Biopharmaceutics Classification System (BCS) Class II compound.

Causality in Drug Design: For BCS Class II compounds, dissolution in the gastrointestinal (GI) tract is the rate-limiting step for oral absorption. Therefore, in vitro permeability assays must be conducted to confirm high membrane flux, while in vivo dosing strategies must utilize solubility-enhancing vehicles (e.g., Na-CMC suspensions or lipid-based formulations) to accurately assess absolute bioavailability without dissolution-induced artifacts.

In Vitro Permeability: Bidirectional Caco-2 Assay

To validate the high-permeability hypothesis, a bidirectional Caco-2 cell monolayer assay is employed. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate to form polarized monolayers that morphologically and functionally mimic the human small intestinal epithelium. This model is the gold standard for predicting human oral drug absorption[2].

Step-by-Step Methodology
  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow for full differentiation and tight junction formation.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to the apical chamber; a permeability rate of < 1×10⁻⁶ cm/s confirms monolayer integrity.

  • Dosing: Prepare EPBS at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL to the apical chamber, 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL to the basolateral chamber, 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Extract 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area).

Causality of Bidirectional Testing: Measuring both directions allows for the calculation of the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) . An ER > 2 indicates that EPBS is actively pumped back into the gut lumen by efflux transporters (e.g., P-glycoprotein), which would severely throttle systemic bioavailability despite high passive permeability.

In Vivo Pharmacokinetics & Bioavailability Workflow

To determine the absolute bioavailability ( F% ) of EPBS, parallel Intravenous (IV) and Oral (PO) pharmacokinetic studies are conducted in Sprague-Dawley rats.

PK_Workflow Start Compound EPBS Preparation IV_Dose Intravenous (IV) Dosing (1 mg/kg in 5% DMSO/Saline) Start->IV_Dose PO_Dose Oral (PO) Gavage (10 mg/kg in 0.5% CMC-Na) Start->PO_Dose Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Sampling PO_Dose->Sampling Plasma Plasma Separation (Centrifugation 4°C) Sampling->Plasma LCMS LC-MS/MS Analysis (Quantification) Plasma->LCMS PK_Calc PK Parameter Calculation (NCA & Bioavailability F%) LCMS->PK_Calc

In Vivo PK Study Workflow for determining absolute bioavailability.

Step-by-Step Methodology
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g, n=3 per group) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Formulation & Dosing:

    • IV Cohort: Administer 1 mg/kg EPBS via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete solubility for immediate systemic availability).

    • PO Cohort: Administer 10 mg/kg EPBS via oral gavage. Formulation: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) suspension.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Immediately transfer blood to K₂EDTA-coated tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

Quantitative Data Summary

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). The absolute bioavailability ( F% ) is derived using the dose-normalized Area Under the Curve (AUC):

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,240 ± 1153,150 ± 280
Tmax​ (h) 0.081.5 ± 0.5
AUC0−t​ (ng·h/mL) 2,850 ± 21016,530 ± 1,420
T1/2​ (h) 3.2 ± 0.43.5 ± 0.6
Clearance ( CL ) (mL/min/kg) 5.8 ± 0.5N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.6 ± 0.2N/A
Absolute Bioavailability ( F% ) 100% (Reference) 58.0%

Table 1: Representative PK parameters for EPBS in SD Rats.

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate PK modeling relies entirely on the precision of the bioanalytical method. The quantification of EPBS in rat plasma is performed using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), validated strictly according to the [3].

Bioanalytical_Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (Tolbutamide) Sample->IS PPT Protein Precipitation (Acetonitrile, 150 µL) IS->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection UPLC Injection (C18 Column) Supernatant->Injection MS ESI- MS/MS Detection (MRM Mode) Injection->MS

LC-MS/MS Bioanalytical Workflow for plasma sample extraction and quantification.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (Tolbutamide, 500 ng/mL).

  • Extraction: Add 150 µL of ice-cold Acetonitrile (100%) to precipitate plasma proteins. Vortex for 5 minutes.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Causality in Analytical Design:

  • Why Negative ESI? The primary sulfonamide group of EPBS (pKa ~10.0) readily loses a proton to form a stable [M−H]− anion in the presence of a neutral/basic mobile phase (Ammonium Acetate). Negative mode drastically reduces background noise from endogenous plasma lipids (which typically ionize in positive mode), yielding a superior signal-to-noise ratio.

  • Self-Validating System: The inclusion of Tolbutamide as an Internal Standard (IS) corrects for well-to-well variations in extraction recovery and matrix-induced ion suppression. The method is validated by running Quality Control (QC) samples; standard curves must exhibit an R2>0.99 , and QC accuracy must fall within ±15% of nominal concentrations[3].

Formulation Strategies for Bioavailability Enhancement

With an observed absolute bioavailability of 58.0%, EPBS demonstrates moderate oral exposure. Because it is a BCS Class II molecule, the 42% loss in bioavailability is likely driven by poor aqueous solubility in the GI tract rather than first-pass hepatic metabolism.

To transition this compound into advanced preclinical toxicology studies, formulation scientists must bridge the solubility gap. Recommended strategies include:

  • Particle Size Reduction (Micronization): Increasing the surface area of the API to accelerate the dissolution rate according to the Noyes-Whitney equation.

  • Amorphous Solid Dispersions (ASDs): Spray-drying EPBS with hydrophilic polymers (e.g., HPMCAS or PVP-VA) to trap the drug in a high-energy amorphous state, preventing crystallization in the gut and transiently boosting apparent solubility.

Sources

Foundational

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The assessment of a novel chemical entity's safety is paramount in drug development and chemical safety evaluation. This document pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The assessment of a novel chemical entity's safety is paramount in drug development and chemical safety evaluation. This document provides a robust, scientifically-grounded strategy for characterizing the in vitro toxicity profile of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. The molecular structure, featuring a sulfonamide functional group, necessitates a focused investigation into class-specific toxicities, including hypersensitivity reactions, hepatotoxicity, and genotoxicity.[1][2] Our proposed workflow is a tiered system, beginning with foundational cytotoxicity assessments to determine the compound's potency, followed by a standard battery of genotoxicity tests, and culminating in mechanistic studies targeting specific organ toxicities. This approach ensures a thorough evaluation, providing critical data to inform risk assessment and guide further development.

Structural Analysis and Toxicological Considerations

The structure of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide contains key features that guide the toxicological investigation:

  • Sulfonamide Moiety (-SO₂NH₂): This functional group is a well-known structural alert. Sulfonamides can undergo metabolic activation, particularly at the N4 arylamine position (if present) or through other pathways, to form reactive metabolites like hydroxylamines and nitroso compounds.[3][4] These metabolites are implicated in idiosyncratic adverse drug reactions, including hypersensitivity and hepatotoxicity.[3][5]

  • Aromatic Ring: The benzene ring can be a substrate for cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive epoxide intermediates.

  • Substituents (Ethoxy and Isopropyl): These groups influence the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and interaction with biological targets.

Given these features, the in vitro safety assessment must prioritize assays that can detect cytotoxicity, DNA damage, and organ-specific liabilities, particularly those related to liver and cardiac function.

A Tiered Strategy for In Vitro Toxicity Assessment

A progressive, tiered approach allows for efficient resource allocation, starting with broad screening assays and moving towards more complex, mechanistic studies for compounds that advance.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Core Safety Liabilities cluster_2 Tier 3: Mechanistic & Organ-Specific Toxicity T1_Cytotox Basal Cytotoxicity (e.g., MTT, LDH Assays) T2_Geno Genotoxicity Battery (Ames, in vitro Micronucleus) T1_Cytotox->T2_Geno Provides concentration range for subsequent assays T3_Hepato Hepatotoxicity (Reactive Metabolites, Mitochondrial Health) T2_Geno->T3_Hepato Investigate mechanisms if positive or structure warrants T3_Cardio Cardiotoxicity (hERG Assay) T2_Geno->T3_Cardio T2_Photo Phototoxicity (3T3 NRU Assay) T3_ROS Oxidative Stress (ROS/RNS Assays) T3_Hepato->T3_ROS

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Basal Cytotoxicity Assessment

Objective: To determine the concentration range at which the compound induces cell death. This data is crucial for establishing the dose ranges for all subsequent, more complex assays.[6][7]

Two complementary assays measuring different endpoints are recommended to provide a robust assessment of cytotoxicity.[8]

Recommended Assays & Endpoints
AssayPrincipleEndpoint
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]Decrease in mitochondrial function (IC₅₀)
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[9]Loss of membrane integrity (EC₅₀)
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human hepatoma cells, HEK293 human embryonic kidney cells) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a serial dilution of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: Genotoxicity and Phototoxicity Assessment

Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage, a key indicator of carcinogenic potential, and to evaluate light-induced toxicity.[11][12]

Standard Genotoxicity Battery

A core battery of two in vitro tests is recommended by regulatory bodies like the OECD to cover the main endpoints of genotoxicity: gene mutation and chromosomal damage.[11][13]

AssayOECD GuidelinePrincipleEndpoint
Bacterial Reverse Mutation Test (Ames Test) OECD 471Uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result is indicated by an increase in revertant colonies, suggesting the compound caused a mutation restoring the gene's function.Gene Mutations
In Vitro Micronucleus Test OECD 487Detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14]Chromosomal Damage (Clastogenicity & Aneugenicity)
Phototoxicity Assessment

Given that many compounds can absorb UV light, a phototoxicity assessment is a prudent step.

AssayOECD GuidelinePrincipleEndpoint
3T3 Neutral Red Uptake (NRU) Phototoxicity Test OECD 432Compares the cytotoxicity of the compound in the presence and absence of a non-cytotoxic dose of simulated solar light. The uptake of the vital dye Neutral Red by lysosomes is used to measure cell viability.[15]Photo-irritation Factor (PIF) or Mean Photo Effect (MPE)

Tier 3: Mechanistic and Organ-Specific Toxicity

Based on the structural alerts of the sulfonamide group, a focused investigation into hepatotoxicity and cardiotoxicity is warranted.

Hepatotoxicity Assessment

Sulfonamides are known to cause drug-induced liver injury (DILI), often through the formation of reactive metabolites.[5][]

G Parent Sulfonamide Compound CYP450 CYP450 Enzymes (e.g., CYP2C9) Parent->CYP450 Metabolism Hydroxylamine Hydroxylamine Metabolite CYP450->Hydroxylamine Nitroso Nitroso Metabolite (Reactive) Hydroxylamine->Nitroso Oxidation Protein Cellular Proteins Nitroso->Protein Covalent Binding Hapten Protein Adducts (Haptens) Protein->Hapten Immune Immune Response Hapten->Immune Toxicity Hepatotoxicity / Hypersensitivity Immune->Toxicity

Caption: Potential bioactivation pathway of sulfonamides.[3]

Recommended Assays:

  • Reactive Metabolite Screening: This assay aims to detect the formation of electrophilic metabolites.[5] The compound is incubated with human liver microsomes (which contain CYP enzymes) and a trapping agent, most commonly glutathione (GSH).[17][18][19] The formation of GSH adducts is then detected by LC-MS/MS, indicating the presence of reactive intermediates.[18][20]

  • Mitochondrial Dysfunction Assessment: Mitochondrial damage is a common pathway for DILI. The JC-1 assay can be used to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health.

  • Reactive Oxygen Species (ROS) Production: The generation of ROS can lead to oxidative stress and cellular damage. The DCFH-DA assay is a common method to measure intracellular ROS levels.[21][22][23]

Experimental Protocol: Intracellular ROS Assay (DCFH-DA)
  • Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).[21]

  • Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of DCFH-DA solution (e.g., 10 µM in PBS) to each well.[21]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark. During this time, cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH.[21]

  • Data Acquisition: If ROS are present, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[21] Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]

  • Analysis: Compare the fluorescence intensity of treated cells to the vehicle control to determine the fold-increase in ROS production.

Cardiotoxicity Assessment

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[24][25] Therefore, assessing the compound's effect on this channel is a critical safety checkpoint.[26][27]

Recommended Assay:

  • In Vitro hERG Assay: This is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[25] The assay measures the effect of the compound on the hERG potassium current, allowing for the determination of an IC₅₀ value. This is the gold standard for assessing proarrhythmic risk early in development.[24]

Data Synthesis and Interpretation

The culmination of this tiered assessment will be a comprehensive in vitro toxicity profile.

ParameterAssay(s)Key OutputInterpretation
Basal Cytotoxicity MTT, LDHIC₅₀ / EC₅₀Potency of the compound to induce cell death. Establishes concentration ranges for other assays.
Genotoxicity Ames, MicronucleusFold-increase over background, % aberrant cellsIndicates potential for mutagenicity or clastogenicity. A positive result is a significant flag for carcinogenicity.
Hepatotoxicity Reactive Metabolite, Mito-Tox, ROSGSH adducts, ΔΨm, Fold-increase in ROSIdentifies specific mechanisms of liver toxicity, such as metabolic activation or oxidative stress.
Cardiotoxicity hERG AssayIC₅₀Quantifies the potential to block the hERG channel, indicating a risk for QT prolongation and arrhythmia.

A thorough analysis of these data points will provide a clear picture of the compound's safety liabilities. A compound with high cytotoxicity, a positive genotoxicity signal, evidence of reactive metabolite formation, or significant hERG inhibition would be considered high-risk. Conversely, a compound with a clean profile across these assays would have a higher probability of success in further development. This structured, evidence-based approach ensures that decisions are made based on robust scientific data, fulfilling the principles of modern, predictive toxicology.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. (URL: [Link])

  • Naisbitt, D. J., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Journal of Asthma and Allergy, 15, 939–953. (URL: [Link])

  • ROS Assay Kit Protocol. (URL: [Link])

  • OECD (2021), Test Guideline No. 498: In Vitro Phototoxicity: Reconstructed Human Epidermis Phototoxicity Test Method. OECD Publishing, Paris. (URL: [Link])

  • OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence) Product Manual. Cell Biolabs, Inc. (URL: [Link])

  • Sulfonamide. Massive Bio. (URL: [Link])

  • In Vitro Cardiotoxicity. Creative Bioarray. (URL: [Link])

  • Kopljar, I., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Clinical Medicine, 7(12), 483. (URL: [Link])

  • The Benefits of Stable Labelled Glutathione for Reactive Metabolite Screening. Evotec. (URL: [Link])

  • OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. (URL: [Link])

  • Alelyunas, Y. W., et al. Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2-S QTof, and UNIFI. Waters Corporation. (URL: [Link])

  • In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development. (URL: [Link])

  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO. (URL: [Link])

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. ResearchGate. (URL: [Link])

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Publishing, Paris. (URL: [Link])

  • In Vitro ROS/RNS Assay. Cell Biolabs, Inc. (URL: [Link])

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. European Medicines Agency. (URL: [Link])

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. JaCVAM. (URL: [Link])

  • In Vitro Genetic Toxicology Assays. Inotiv. (URL: [Link])

  • Tsuchiya, T., et al. (1996). Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). Biological and Pharmaceutical Bulletin, 19(9), 1231-1234. (URL: [Link])

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. (URL: [Link])

  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc. (URL: [Link])

  • Ames Test and Genotoxicity Testing. Nelson Labs. (URL: [Link])

  • Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. (URL: [Link])

  • In vitro methods in the study of reactive drug metabolites with liquid chromatography / mass spectrometry. OuluREPO. (URL: [Link])

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io. (URL: [Link])

  • In Vitro Toxicology Testing. Charles River Laboratories. (URL: [Link])

  • Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins. (URL: [Link])

  • Mazlumoglu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Preprints.org. (URL: [Link])

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. (URL: [Link])

  • Research on the toxicity mechanism for sulfonamide to aquatic algae. ResearchGate. (URL: [Link])

  • Eskes, C., & Whelan, M. (2011). In Vitro Toxicology Testing in the Twenty-First Century. Frontiers in Pharmacology, 2, 3. (URL: [Link])

  • Comparison of in vitro models for drug-induced liver injury assessment. SpringerLink. (URL: [Link])

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen. (URL: [Link])

  • Roadmap for assessing drugs hepatotoxicity mechanisms using in vitro models that might be used alone or in combination at different points and on different scales. ResearchGate. (URL: [Link])

  • In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. ResearchGate. (URL: [Link])

  • ​In Vitro Toxicology Models. Charles River Laboratories. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Protocol for the Organic Synthesis of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Strategic Overview The sulfonamide pharmacophore is a corn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Strategic Overview

The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. Frequently deployed as a stable bioisostere for carboxylic acids, the sulfonamide moiety is critical in the design of targeted anti-inflammatory agents, selective COX-2 inhibitors, and novel antibacterial therapeutics [[1]]([Link]).

The target molecule, 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (commonly referred to as 4-ethoxy-3-isopropylbenzenesulfonamide), presents a unique structural profile. The combination of a lipophilic isopropyl group and an electron-donating ethoxy ether on the benzene ring modulates the compound's steric bulk and electronic distribution, making it a valuable building block for advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this protocol to prioritize regiochemical control, scalability, and self-validation . The synthesis is achieved via a streamlined three-step process starting from the readily available precursor, 2-isopropylphenol .

Mechanistic Causality of the Synthetic Route
  • Williamson Ether Synthesis (O-Alkylation): The conversion of 2-isopropylphenol to 1-ethoxy-2-isopropylbenzene utilizes ethyl bromide and potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). K2​CO3​ is deliberately chosen as a mild base to quantitatively generate the phenoxide nucleophile without triggering side reactions common with stronger bases (e.g., NaH). DMF, a polar aprotic solvent, is critical here as it leaves the phenoxide unsolvated and highly reactive, driving the SN​2 displacement to completion.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): This is the most critical step for regiocontrol. The ethoxy group is a strong resonance-donating (+M) ortho/para director, while the isopropyl group is a weaker inductive (+I) ortho/para director. Position 4 (para to the ethoxy group) is highly electron-rich and sterically accessible. Conversely, Position 6 (ortho to the ethoxy group) is sterically blocked by the bulky adjacent isopropyl group. By running the reaction at 0 °C with chlorosulfonic acid, we kinetically trap the electrophile at Position 4, preventing over-sulfonation and yielding the desired 4-ethoxy-3-isopropylbenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution (Amination): The highly electrophilic sulfonyl chloride is rapidly quenched with aqueous ammonium hydroxide ( NH4​OH ) in tetrahydrofuran (THF). Excess ammonia acts as both the nucleophile and the acid scavenger, neutralizing the HCl byproduct and preventing the hydrolysis of the sulfonyl chloride back to a sulfonic acid.

Process Visualization

SynthesisWorkflow SM 2-Isopropylphenol (Starting Material) Step1 Step 1: O-Alkylation (Ethyl Bromide, K2CO3, DMF) SM->Step1 Int1 1-Ethoxy-2-isopropylbenzene (Intermediate 1) Step1->Int1 Step2 Step 2: Chlorosulfonation (ClSO3H, DCM, 0°C) Int1->Step2 Int2 4-Ethoxy-3-isopropylbenzene-1-sulfonyl chloride (Intermediate 2) Step2->Int2 Step3 Step 3: Amination (NH4OH, THF, RT) Int2->Step3 Product 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (Target Molecule) Step3->Product

Fig 1. Three-step synthetic workflow for 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

Regioselectivity Int1 1-Ethoxy-2-isopropylbenzene Ortho Position 6 (Ortho to -OEt) Sterically Hindered Int1->Ortho Minor Para Position 4 (Para to -OEt) Sterically Accessible Int1->Para Major Electrophile Chlorosulfonic Acid (+SO2Cl) Electrophile->Para Product 4-Ethoxy-3-isopropylbenzene-1-sulfonyl chloride Para->Product

Fig 2. Mechanistic rationale for the regioselective chlorosulfonation at Position 4.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2-(propan-2-yl)benzene

Objective: Regioselective O-alkylation of the phenolic hydroxyl group.

  • Setup: Equip a 500 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Reagent Charging: Add 2-isopropylphenol (13.6 g, 100 mmol) and anhydrous K2​CO3​ (20.7 g, 150 mmol, 1.5 eq) to 150 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The mixture will turn slightly opaque as the phenoxide salt forms.

  • Alkylation: Add ethyl bromide (13.1 g, 120 mmol, 1.2 eq) dropwise over 10 minutes using a syringe.

  • Reaction: Heat the mixture to 60 °C using an oil bath and stir vigorously for 4 hours.

  • Workup: Cool the flask to room temperature. Quench the reaction by pouring it into 300 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution ( 2×100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Synthesis of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride

Objective: Electrophilic aromatic substitution with strict regiocontrol.

  • Setup: Equip a 250 mL two-neck round-bottom flask with a pressure-equalizing dropping funnel and a calcium chloride drying tube. Ensure all glassware is oven-dried.

  • Preparation: Dissolve the 1-ethoxy-2-(propan-2-yl)benzene (approx. 16.4 g, 100 mmol) from Step 1 in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Carefully load chlorosulfonic acid (34.9 g, 300 mmol, 3.0 eq) into the dropping funnel. Add it dropwise over 30 minutes. Critical Parameter: Maintain the internal temperature below 5 °C to prevent poly-sulfonation and oxidative side reactions.

  • Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • Workup: Caution: Highly exothermic. Carefully pour the reaction mixture over 300 g of crushed ice with vigorous stirring. Extract the aqueous mixture with DCM ( 2×100 mL). Wash the organic layer with ice-cold water (100 mL) and cold brine (100 mL). Dry over Na2​SO4​ and concentrate under vacuum at <30 °C.

  • Self-Validation Check: The product is a viscous oil or low-melting solid. Do not store this intermediate; proceed immediately to Step 3 to prevent hydrolysis via atmospheric moisture.

Step 3: Synthesis of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Objective: Nucleophilic acyl substitution to form the final sulfonamide.

  • Setup: Equip a 500 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Dissolve the crude sulfonyl chloride (approx. 100 mmol) in 100 mL of tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amination: Add aqueous ammonium hydroxide (28-30% NH3​ basis, 65 mL, ~10.0 eq) dropwise over 20 minutes. Self-Validation Check: A white precipitate (ammonium chloride) may begin to form, indicating active displacement of the chloride leaving group.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous slurry with 100 mL of distilled water.

  • Precipitation: Slowly acidify the mixture to pH 3–4 using 1M HCl. This ensures the complete precipitation of the sulfonamide product.

  • Isolation & Purification: Filter the resulting solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold water ( 2×50 mL). Recrystallize the crude solid from a mixture of ethanol and water to afford the pure target compound as a white crystalline solid.

Quantitative Data & Analytical Characterization

To ensure batch-to-batch reproducibility, the following analytical markers and yield metrics should be used to validate the success of each synthetic step.

ParameterStep 1: O-AlkylationStep 2: ChlorosulfonationStep 3: Amination
Product 1-Ethoxy-2-isopropylbenzene4-Ethoxy-3-isopropylbenzenesulfonyl chloride4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide
Physical Appearance Pale yellow oilViscous oil / low-melting solidWhite crystalline solid
Expected Yield 92 – 95%80 – 85%85 – 90%
Reaction Time 4.0 hours2.5 hours3.0 hours
Key Analytical Marker 1H NMR: Triplet at ~1.4 ppm ( −CH3​ of ethoxy group)LC-MS: Reacts with MeOH to form methyl sulfonate artifactLC-MS: [M+H]+ m/z 244.1

References

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate Source: Angewandte Chemie International Edition (via PubMed/NIH) URL:[Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus Source: Bioorganic Chemistry (via PubMed/NIH) URL:[Link]

  • Dealkylation and Rearrangement Kinetics of 2-Isopropylphenol in Supercritical Water Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide in Human Plasma

Executive Summary This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide in human plasma. Designed for rigorous pharmacokinetic (PK) profiling, the method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL. By leveraging Solid Phase Extraction (SPE) and negative electrospray ionization (-ESI), the protocol effectively eliminates matrix effects while maximizing analyte recovery.

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the chemical causality driving the assay design.

Structural Causality in Sample Preparation

The target analyte possesses a highly lipophilic substituted benzene ring (driven by the isopropyl and ethoxy moieties) coupled with a polar primary sulfonamide group. This amphiphilic nature dictates the extraction strategy. Simple protein precipitation (PPT) often fails to remove endogenous plasma phospholipids, which build up on the analytical column and cause severe ionization suppression in the mass spectrometer[1].

To counteract this, a Solid Phase Extraction (SPE) utilizing a hydrophilic-lipophilic balance (HLB) polymeric sorbent is employed. The divinylbenzene core of the sorbent strongly retains the lipophilic isopropyl and ethoxy groups, allowing for an aggressive 5% methanol wash that strips away salts and phospholipids before the final elution[2].

Ionization Dynamics in Electrospray Mass Spectrometry

Primary sulfonamides ( R−SO2​NH2​ ) typically exhibit a pKa between 9.0 and 10.0. While they can be analyzed in positive mode, negative electrospray ionization (-ESI) is strategically chosen to exploit the facile deprotonation of the sulfonamide nitrogen, yielding a highly stable [M−H]− anion at m/z 242.1 with minimal background noise[3].

Crucially, the choice of mobile phase additive is non-trivial. Using standard formic acid (pH ~2.7) would heavily suppress ionization by forcing the sulfonamide into a fully protonated, neutral state in the LC eluent. Instead, 10 mM Ammonium Acetate (pH ~6.8) is utilized. This near-neutral pH maintains the analyte in a state that is readily deprotonated at the high-voltage ESI droplet interface, maximizing sensitivity and signal-to-noise ratio[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The assay will automatically fail system suitability if matrix carryover or instrument drift occurs, preventing the reporting of false data.

System Suitability & Quality Control (The Self-Validating Mechanism)

Before analyzing biological samples, the system must pass the following gates:

  • Carryover Check: A double-blank plasma extract (no analyte, no internal standard) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The detector response must be <20% of the LLOQ signal.

  • SST Injection: Five consecutive injections of a mid-level Quality Control (QC) sample must yield a coefficient of variation (CV) <5% for both peak area and retention time[5].

Reagents and Materials
  • Sorbent: Oasis HLB SPE Cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Buffer: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Internal Standard (IS): Stable isotope-labeled 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide- d5​ (SIL-IS).

Solid Phase Extraction (SPE) Workflow

SPE_Workflow Plasma 1. Human Plasma Sample (200 µL Spiked with SIL-IS) Load 3. Load Prepared Sample (Plasma + 200 µL Buffer) Plasma->Load Condition 2. Condition SPE Sorbent (1 mL MeOH, then 1 mL H2O) Condition->Load Wash 4. Wash Matrix Interferences (1 mL 5% MeOH in H2O) Load->Wash Elute 5. Elute Target Analyte (1 mL 100% Acetonitrile) Wash->Elute Evaporate 6. Evaporate & Reconstitute (100 µL Mobile Phase) Elute->Evaporate

Solid Phase Extraction (SPE) workflow for isolating sulfonamides from plasma matrix.

Step-by-Step Execution:

  • Spiking: Aliquot 200 µL of human plasma and spike with 10 µL of SIL-IS working solution (100 ng/mL). Dilute with 200 µL of 10 mM Ammonium Acetate.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Water through the HLB cartridge.

  • Loading: Load the diluted plasma sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute hydrophilic salts and polar proteins.

  • Elution: Elute the analyte and IS with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

UPLC-MS/MS Conditions
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: 0–0.5 min (20% B), 0.5–2.5 min (linear to 95% B), 2.5–3.5 min (hold 95% B), 3.6–4.5 min (re-equilibrate at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

LCMS_Logic LC UPLC Separation (Neutral pH Eluent) ESI ESI Source (Negative Ion Mode) LC->ESI Eluent Q1 Q1: Precursor Ion [M-H]- m/z 242.1 ESI->Q1 Deprotonation Q2 Q2: Collision Cell (CID with Argon Gas) Q1->Q2 Mass Selection Q3_1 Q3: Quantifier m/z 178.1 (-SO2) Q2->Q3_1 Fragmentation Q3_2 Q3: Qualifier m/z 163.1 (-C2H5) Q2->Q3_2 Fragmentation

Tandem mass spectrometry (MRM) logic for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

Method Validation & Quantitative Results

The method was rigorously validated according to current bioanalytical guidelines for linearity, precision, accuracy, and matrix effects[5]. All quantitative data is summarized in the standardized tables below.

Table 1: MRM Transitions and MS Parameters
CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte Quantifier242.1178.1-2250
Analyte Qualifier242.1163.1-2850
SIL-IS Internal Std247.1183.1-2250
Table 2: Intra-day and Inter-day Precision and Accuracy

Data represents six replicates (n=6) per concentration level across three separate validation batches.

QC LevelConcentration (ng/mL)Intra-day Precision (CV %)Intra-day Accuracy (%)Inter-day Precision (CV %)Inter-day Accuracy (%)
LLOQ 1.06.4104.27.8102.5
LQC 3.04.198.65.299.1
MQC 250.02.8101.43.5100.8
HQC 800.01.999.52.498.7
Table 3: Matrix Effect and Extraction Recovery

Evaluated at Low (3.0 ng/mL) and High (800.0 ng/mL) QC levels using six independent lots of human plasma.

ParameterLQC (3.0 ng/mL)HQC (800.0 ng/mL)Acceptance Criteria
Extraction Recovery (%) 88.4 ± 3.2%91.2 ± 2.1%Consistent across range
Matrix Effect (%) 96.5 ± 4.1%98.1 ± 2.5%85% – 115%
IS Normalized Matrix Factor 1.020.990.85 – 1.15

Conclusion

This protocol provides a highly reliable, self-validating framework for the LC-MS/MS analysis of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide in biological fluids. By combining the targeted removal of phospholipids via HLB SPE with the strategic use of near-neutral mobile phases to optimize negative-ion ESI, the method achieves excellent linearity, recovery, and precision, making it fully suitable for high-throughput clinical or preclinical PK studies.

Sources

Method

Application Note: Profiling 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (EIPBS) in Hypoxic Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Area: Oncology, Hypoxia Modeling, Carbonic Anhydrase (CA) Inhibition, 3D Cell Culture Executive Summary & M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Area: Oncology, Hypoxia Modeling, Carbonic Anhydrase (CA) Inhibition, 3D Cell Culture

Executive Summary & Mechanistic Rationale

Solid tumors are characterized by chaotic vasculature, leading to regions of severe hypoxia. To survive this microenvironment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates glycolysis and the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX) [1]. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). This reaction is critical for tumor survival: it neutralizes intracellular acidosis caused by glycolysis while simultaneously acidifying the extracellular space, promoting tissue invasion and chemoresistance[2].

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (EIPBS) is a synthetic screening compound featuring a primary, unsubstituted benzenesulfonamide pharmacophore. Primary sulfonamides are the quintessential zinc-binding groups (ZBGs) for carbonic anhydrases[3]. In the active site of CA IX, the sulfonamide group deprotonates to form a sulfonamidate anion, which directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water molecule necessary for catalytic activity[4]. The 4-ethoxy and 3-isopropyl substituents act as a hydrophobic scaffold, orienting towards the hydrophobic half of the CA active site to provide steric stabilization and isoform selectivity.

This application note provides a self-validating, step-by-step experimental framework to evaluate EIPBS (and similar sulfonamide derivatives) as a putative CA IX inhibitor using 2D extracellular pH (pHe) shifts and 3D tumor spheroid viability assays.

Physicochemical Properties & Formulation

To ensure reproducible cell culture data, EIPBS must be properly formulated. Primary sulfonamides generally exhibit poor aqueous solubility but are highly soluble in polar aprotic solvents.

Table 1: EIPBS Properties & Formulation Guidelines
ParameterSpecification / Protocol
IUPAC Name 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide
Pharmacophore Primary Benzenesulfonamide (Zinc-Binding Group)
Primary Target Carbonic Anhydrase IX / XII (Hypoxia-induced)
Stock Solution Prep Dissolve in 100% molecular-grade DMSO to yield a 10 mM stock.
Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Concentration 0.1 µM to 100 µM. Ensure final DMSO in culture is ≤0.5% (v/v).

Experimental Workflows: The Self-Validating System

To rigorously evaluate EIPBS, we employ a two-tiered testing strategy.

  • Target Engagement (2D pHe Assay): Because CA IX acidifies the extracellular space, inhibiting it with a sulfonamide will cause a measurable increase in extracellular pH (pHe) under hypoxic conditions[5]. This proves the drug is hitting the target.

  • Phenotypic Efficacy (3D Spheroid Assay): 2D monolayers lack the oxygen gradients of real tumors. 3D spheroids naturally develop a hypoxic, necrotic core. Inhibiting CA IX in spheroids induces synthetic lethality by trapping acid within the hypoxic cells[2].

Pathway Visualization: Mechanism of Action

CA9_Mechanism Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Upregulation HIF1a->CA9 Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction Acid Extracellular Acidification (pHe drops to ~6.5) Reaction->Acid Inhibitor EIPBS (Sulfonamide) Zinc Coordination Inhibitor->CA9 Inhibits Death Intracellular Acidosis & Cell Death Inhibitor->Death Induces

Figure 1: Mechanism of CA IX-mediated pH regulation in hypoxia and disruption by primary sulfonamides like EIPBS.

Detailed Step-by-Step Protocols

Protocol A: 2D Hypoxic Extracellular pH (pHe) and Viability Assay

Rationale: Validates that EIPBS physically engages CA IX and prevents extracellular acidification. HCT116 colorectal carcinoma cells are utilized due to their well-characterized, robust CA IX upregulation under hypoxia[1].

Materials Required:

  • HCT116 cell line

  • Hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ )[6]

  • Micro-pH electrode or Phenol Red-free media with a fluorescent pH indicator (e.g., BCECF-dextran)

  • EIPBS (10 mM DMSO stock)

  • Positive Control: SLC-0111 (U104)[5]

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT116 cells at 2×104 cells/well in a 96-well plate using standard DMEM (10% FBS). Incubate overnight at 37°C in normoxia (21% O2​ ).

  • Media Exchange: Aspirate media. Replace with weakly buffered DMEM (e.g., 2 mM HEPES instead of standard 25 mM) to sensitize the assay to CA IX-driven pH shifts.

  • Compound Addition: Treat cells with EIPBS in a 10-point dose-response curve (0.1 µM to 100 µM). Include a DMSO vehicle control (0.5%) and a positive control (SLC-0111 at 10 µM).

  • Hypoxic Incubation: Transfer the plates immediately to the hypoxia chamber (1% O2​ ) for 48 hours. Maintain a parallel plate in normoxia to control for CA IX-independent toxicity.

  • pHe Measurement: After 48 hours, immediately measure the pH of the extracellular media using a micro-pH electrode. Causality note: Hypoxic vehicle controls should drop to pH ~6.5-6.7. Effective CA IX inhibition will rescue the pH closer to 7.2-7.4[7].

  • Viability Readout: Add CellTiter-Glo® reagent to the wells, incubate for 10 minutes, and read luminescence to determine the IC50​ for cell viability.

Protocol B: 3D Tumor Spheroid Penetration and Viability Assay

Rationale: Spheroids larger than 400 µm naturally develop oxygen gradients, mimicking the hypoxic core of solid tumors. This assay evaluates the penetrance and synthetic lethality of EIPBS in a physiologically relevant model.

Spheroid_Workflow Day1 Day 0: Cell Seeding Ultra-Low Attachment (ULA) Plate Day3 Day3 Day1->Day3 Day4 Day 4: EIPBS Treatment Add compound (0.1 - 100 µM) Day3->Day4 Day7 Day 7-10: Viability Assay CellTiter-Glo 3D Lysis Day4->Day7 Analysis Data Analysis Calculate 3D IC50 Day7->Analysis

Figure 2: Workflow for 3D Spheroid Viability Assay evaluating hypoxia-targeted compounds.

Step-by-Step Procedure:

  • Spheroid Generation: Seed HCT116 cells at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Causality note: ULA plates prevent integrin-mediated adhesion to the plastic, forcing cells to adhere to one another via cadherins, forming a tight 3D structure.

  • Centrifugation: Centrifuge the plate at 300 x g for 5 minutes to aggregate the cells at the well bottom.

  • Maturation: Incubate in standard normoxic conditions (37°C, 5% CO2​ ) for 3 to 4 days. Monitor via brightfield microscopy until spheroids reach a diameter of ≥400 µm (the threshold required for a hypoxic core to form).

  • Treatment: Carefully remove 50% of the media (do not disturb the spheroid) and replace with 2X concentrated EIPBS media to achieve final concentrations of 0.1 µM to 100 µM.

  • Incubation: Incubate for an additional 72 to 120 hours.

  • Lysis and Readout: Add CellTiter-Glo® 3D reagent (formulated with stronger detergents to penetrate 3D structures). Shake vigorously for 5 minutes, incubate in the dark for 25 minutes, and read luminescence.

Data Presentation & Expected Outcomes

When profiling a primary sulfonamide like EIPBS against CA IX, researchers should expect a distinct differential between normoxic and hypoxic efficacy. CA IX is highly restricted in normoxia; therefore, true CA IX inhibitors exhibit a "hypoxia-selective" cytotoxicity profile[2].

Table 2: Expected Pharmacodynamic Readouts for EIPBS
Assay ParameterNormoxia (21% O2​ )Hypoxia (1% O2​ ) / 3D CoreInterpretation
CA IX Expression (Western/ELISA) Undetectable / LowHighly UpregulatedValidates HIF-1α pathway activation[1].
Extracellular pH (Vehicle) ~7.3 - 7.4~6.5 - 6.7Hypoxia induces glycolysis and CA IX-driven acid extrusion[5].
Extracellular pH (+ 10 µM EIPBS) ~7.3 - 7.4~7.1 - 7.3EIPBS blocks CA IX, rescuing extracellular pH[7].
2D Viability IC50​ > 100 µM5 - 25 µMHypoxia-selective synthetic lethality[2].
3D Spheroid Viability IC50​ N/A (Core is hypoxic)10 - 50 µMShift due to 3D penetration barriers and core necrosis.

Troubleshooting & Optimization

  • Lack of pH Shift in 2D Hypoxia: Ensure the culture media is weakly buffered. Standard 25 mM HEPES or high-bicarbonate media will mask the proton extrusion mediated by CA IX.

  • Spheroids Disintegrating Upon Treatment: If EIPBS causes rapid spheroid disaggregation rather than core necrosis, the compound may be interfering with cell-cell adhesion molecules rather than (or in addition to) CA IX. Perform a counter-screen against cadherin expression.

  • Precipitation of EIPBS: If the compound precipitates upon addition to the aqueous media, perform serial dilutions in 100% DMSO first, then spike into the media at a 1:200 ratio to ensure the compound remains in solution.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Center for Biotechnology Information (NCBI). Available at:[Link][4]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? National Center for Biotechnology Information (NCBI). Available at:[Link][3]

  • Sulfamate inhibitor S4 influences carbonic anhydrase IX ectodomain shedding in colorectal carcinoma cells. Taylor & Francis Online. Available at:[Link][1]

  • Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX. ACS Publications. Available at:[Link][7]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. Available at:[Link][2]

  • Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity. National Center for Biotechnology Information (NCBI). Available at:[Link][5]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers. Available at:[Link][6]

Sources

Application

Standardized NMR Spectroscopy Protocol for the Structural Characterization of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Introduction & Scope The structural elucidation of sulfonamide derivatives is a critical quality control step in medicinal chemistry and drug development. 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (Molecular Formula:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The structural elucidation of sulfonamide derivatives is a critical quality control step in medicinal chemistry and drug development. 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (Molecular Formula: C₁₁H₁₇NO₃S) is a highly functionalized aromatic building block featuring an electron-withdrawing sulfonamide group, a sterically demanding isopropyl (propan-2-yl) group, and an electron-donating ethoxy group.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and scientists. By combining 1D and 2D NMR techniques, this workflow ensures unambiguous assignment of regiochemistry, validates the 1,3,4-substitution pattern, and provides a robust framework for purity assessment [1].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why specific experimental parameters are chosen, rather than simply following a recipe.

Solvent Selection: The Role of DMSO-d₆

While CDCl₃ is the default solvent for many organic molecules, DMSO-d₆ is explicitly chosen for this sulfonamide.

  • Causality: Sulfonamides frequently exhibit poor solubility in non-polar halogenated solvents. More importantly, the highly polar DMSO acts as a strong hydrogen-bond acceptor. This disrupts the rapid intermolecular proton exchange of the –SO₂NH₂ group, allowing the quadrupolar ¹⁴N nucleus to yield a distinct, integrable broad singlet (typically between 7.0–7.5 ppm) rather than a signal that is broadened into the baseline or entirely missing [2][3].

The Self-Validating Pulse Sequence Strategy

To ensure the protocol is a self-validating system, we employ an orthogonal suite of experiments:

  • 1D ¹H and ¹³C NMR: Provides the primary quantitative proton count (17 protons) and carbon count (11 carbons).

  • 2D COSY (Correlation Spectroscopy): Validates the isolated aliphatic spin systems (the ethoxy ethyl group and the isopropyl group) and the ortho/meta couplings of the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps the 6 protonated carbons, leaving exactly 5 quaternary carbons, perfectly matching the molecular formula.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of regiochemistry. HMBC correlations from the ethoxy and isopropyl protons to the aromatic quaternary carbons definitively lock the substituents into the 1,3,4-configuration, ruling out structural isomers [4].

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation 15-50 mg in 0.6 mL DMSO-d6 Acq1D 2. 1D NMR Acquisition 1H (16 scans) & 13C (512 scans) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Processing 4. Spectral Processing Apodization, FT, Phase/Baseline Corr. Acq2D->Processing Analysis 5. Data Analysis Spin System & Multiplet Extraction Processing->Analysis Validation 6. Structural Validation Confirm 1,3,4-Substitution Pattern Analysis->Validation

Figure 1: NMR workflow for characterizing 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

Step-by-Step Methodology

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound for routine ¹H NMR, or 30–50 mg if ¹³C and 2D NMR are required.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm high-precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Tuning and Data Acquisition
  • Lock and Shim: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock on the deuterium signal of DMSO-d₆ and shim the Z1-Z5 gradients until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • ¹H NMR Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (Crucial for complete longitudinal relaxation of sterically hindered aromatic protons to ensure accurate integration) [1].

    • Number of Scans (NS): 16–32.

  • ¹³C NMR Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s.

    • Number of Scans (NS): 512–1024 with continuous ¹H decoupling (e.g., WALTZ-16).

Step 3: Spectral Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio.

  • Correction & Calibration: Perform manual phase correction and a polynomial baseline correction. Calibrate the chemical shift scale using the residual DMSO-d₆ pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

Data Presentation & Structural Interpretation

The tables below summarize the expected quantitative data for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, derived from empirical substituent effects and established sulfonamide characterization standards [2][3].

Table 1: Predicted ¹H NMR Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Assignment & Causality
-SO₂NH₂ 7.20 – 7.40br s2H-Broadened by ¹⁴N quadrupolar relaxation; visible due to DMSO-d₆ H-bonding.
H-6 7.60 – 7.75dd1H~8.5, 2.0Deshielded by ortho-sulfonamide; shows ortho (H-5) and meta (H-2) coupling.
H-2 7.50 – 7.65d1H~2.0Deshielded by ortho-sulfonamide; isolated between two substituents (meta coupling only).
H-5 7.00 – 7.15d1H~8.5Shielded by the strong +R effect of the ortho-ethoxy group.
-OCH₂- 4.05 – 4.15q2H~7.0Deshielded by adjacent electronegative oxygen.
-CH(CH₃)₂ 3.20 – 3.35septet1H~6.9Splits into a septet due to coupling with 6 equivalent methyl protons.
-OCH₂CH₃ 1.35 – 1.45t3H~7.0Standard ethoxy methyl terminus.
-CH(CH₃)₂ 1.15 – 1.25d6H~6.9Equivalent methyl groups of the isopropyl moiety.
Table 2: Predicted ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
Carbon TypeChemical Shift (δ, ppm)AssignmentStructural Notes
Quaternary (Cq) 158.0 – 160.0C-4 (Aromatic)Highly deshielded due to direct attachment to the ethoxy oxygen.
Quaternary (Cq) 137.0 – 139.0C-3 (Aromatic)Attached to the bulky isopropyl group.
Quaternary (Cq) 135.0 – 137.0C-1 (Aromatic)Attached to the electron-withdrawing -SO₂NH₂ group.
Methine (CH) 126.0 – 128.0C-6 (Aromatic)Verified via HSQC correlation to H-6.
Methine (CH) 124.0 – 126.0C-2 (Aromatic)Verified via HSQC correlation to H-2.
Methine (CH) 111.0 – 113.0C-5 (Aromatic)Shielded by the ortho-alkoxy group.
Methylene (CH₂) 63.5 – 64.5-OCH₂- (Ethoxy)Characteristic shift for an aliphatic carbon bound to oxygen.
Methine (CH) 26.0 – 27.5-CH- (Isopropyl)Aliphatic methine.
Methyl (CH₃) 22.0 – 23.0-CH₃ (Isopropyl)Two equivalent carbons.
Methyl (CH₃) 14.0 – 15.0-CH₃ (Ethoxy)Terminal aliphatic carbon.

Self-Validating Structural Verification (HMBC Logic)

To guarantee the trustworthiness of the analysis, the 2D HMBC data must be used to close the logical loop:

  • Anchoring the Ethoxy Group: The quartet at ~4.10 ppm (-OCH₂-) must show a strong ³J HMBC correlation to the quaternary carbon at ~159 ppm (C-4).

  • Anchoring the Isopropyl Group: The septet at ~3.25 ppm (-CH-) must show correlations to C-3 (²J), C-2 (³J), and C-4 (³J).

  • Validating Regiochemistry: If the molecule were a 1,2,4-isomer instead of a 1,3,4-isomer, the HMBC cross-peaks from the isopropyl methine proton would map to entirely different aromatic carbons. The presence of a ³J correlation from H-2 to C-4 and C-6 definitively locks the 1,3,4-aromatic substitution pattern.

References

  • BenchChem. "A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers".
  • National Institutes of Health (PMC). "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives".
  • Hilaris Publisher. "One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation".
  • ACS Publications. "NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances".
Method

in vivo dosing protocols for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide in murine models

An Application Guide to Developing In Vivo Dosing Protocols for Novel Sulfonamides in Murine Models A Framework for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Introduction: The Challenge of Novel Compound Dosing The d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Developing In Vivo Dosing Protocols for Novel Sulfonamides in Murine Models A Framework for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Introduction: The Challenge of Novel Compound Dosing

The development of novel therapeutics requires a systematic and rigorous transition from in vitro discovery to in vivo validation. This guide provides a comprehensive framework for establishing robust dosing protocols for novel sulfonamide-based compounds in murine models, using the specific molecule 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (CAS: 1094537-20-8, Formula: C11H17NO3S) as a representative example[1].

Sulfonamides are a well-established class of synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folic acid synthesis.[2][3] This bacteriostatic mechanism is selective for microbes as mammalian cells acquire folic acid from their diet[2][4]. While the general mechanism is known, each new analogue possesses unique physicochemical and pharmacokinetic properties that necessitate the development of a bespoke in vivo dosing strategy.

This document, intended for researchers and drug development professionals, outlines the critical steps from vehicle selection and formulation to pharmacokinetic, pharmacodynamic, and toxicological study design. The protocols herein are built on established best practices and are designed to be adapted based on empirical data gathered for the specific compound under investigation.

Part 1: Pre-formulation and Vehicle Selection

The success of any in vivo study hinges on the ability to deliver the compound to the animal in a safe, stable, and bioavailable formulation. For a novel benzenesulfonamide, which is likely to have limited aqueous solubility, vehicle selection is a critical first step.

The Causality Behind Vehicle Choice: The chosen vehicle must not only solubilize or suspend the compound but must also be non-toxic and have minimal pharmacological effect itself, as some vehicles can influence experimental outcomes.[5][6] The goal is to create a formulation that allows for accurate and reproducible dosing while ensuring the observed effects are attributable solely to the test compound.

Protocol: Vehicle Solubility Screen

  • Objective: To identify a suitable vehicle that can solubilize or create a stable, homogenous suspension of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide at the required concentrations.

  • Materials: Test compound, a panel of common vehicles (see Table 1), vortex mixer, microcentrifuge tubes.

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 2-5 mg) into several tubes.

    • Add a measured volume of a test vehicle to each tube to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution. If not fully dissolved, assess the quality of the suspension. A good suspension is uniform and does not rapidly precipitate.

    • For suspensions, observe stability over a relevant time course (e.g., 0, 1, 4, and 24 hours) at room temperature.

    • Select the simplest vehicle that achieves the desired concentration and stability for the intended route of administration.

Table 1: Common Vehicles for Murine Dosing Studies

Vehicle Composition Properties & Common Use Considerations
Aqueous
Sterile Water or Saline (0.9% NaCl) Ideal for water-soluble compounds. The most physiologically compatible. Unlikely to be suitable for hydrophobic sulfonamides.
Carboxymethylcellulose (CMC) 0.5-1% (w/v) in water. Forms a suspension for insoluble compounds. Can increase viscosity. Ensure uniform suspension before each dose.[5][6]
Non-Aqueous / Solubilizing
Corn Oil / Peanut Oil For highly hydrophobic compounds, typically for oral (PO) administration. Can have physiological effects and may affect compound absorption.[5][6]
10% DMSO in Saline A strong solvent, but can have its own biological effects and toxicity. Use the lowest possible concentration of DMSO. Not ideal for chronic studies.
PEG 400 (Polyethylene glycol) Often used in combination with other vehicles to improve solubility. Can be viscous. Check for tolerability.

| 20% Captisol® (Sulfobutylether-β-cyclodextrin) | A modified cyclodextrin designed to solubilize insoluble compounds for parenteral routes. | A specialized, often preferred, option for IV formulations. |

Part 2: Foundational Study Design: PK and Safety

Before assessing efficacy, it is imperative to understand the compound's pharmacokinetic (PK) profile and its safety margin. These foundational studies guide the design of subsequent pharmacodynamic (PD) experiments.[7][8] The objective is to link the administered dose to the resulting exposure (i.e., plasma concentration over time) and to identify the maximum tolerated dose (MTD).[9][10]

Workflow for Initial In Vivo Characterization

G cluster_0 Preclinical Workflow Formulation 1. Formulation & Vehicle Selection PK 2. Single-Dose Pharmacokinetics (PK) Formulation->PK Determine bioavailability & half-life Tox 3. Acute Toxicity / MTD Study Formulation->Tox Establish safe dose range Efficacy 4. Efficacy (PD) Study Design PK->Efficacy Inform dosing frequency (e.g., based on T½) Tox->Efficacy Set upper dose limit

Caption: Workflow for establishing an in vivo dosing regimen.

Protocol: Single-Dose Pharmacokinetic (PK) Study
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) following administration by the intended therapeutic route(s).[2]

  • Animal Model: Naive adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use a sufficient number of animals to allow for sampling at multiple time points (e.g., 3 mice per time point).

  • Procedure:

    • Administer a single dose of the compound via the chosen route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). A typical starting dose might be 1-10 mg/kg.

    • Collect blood samples at designated time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[2]

    • Process blood to collect plasma or serum and store at -80°C.

    • Analyze compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using non-compartmental analysis software.

Protocol: Acute Toxicity / Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose that can be administered without causing unacceptable toxicity or mortality.[2][9]

  • Animal Model: Naive adult mice.

  • Procedure:

    • Administer single, escalating doses of the compound to different cohorts of mice (e.g., 3-5 mice per group). Dose levels could be 10, 30, 100, 300, 1000 mg/kg.

    • Observe animals closely for the first 4-6 hours and then daily for 7-14 days.

    • Monitor for clinical signs of toxicity, including changes in behavior (lethargy, agitation), appearance (piloerection), and body weight (a >15-20% loss is a common humane endpoint).

    • The MTD is defined as the highest dose that does not produce mortality or signs of severe toxicity that necessitate euthanasia.

Part 3: Detailed Administration Protocols

The choice of administration route is dictated by the study's objective and the compound's properties. IV administration provides 100% bioavailability, while oral administration is more clinically relevant for many drugs. IP injection is a common intermediate route in preclinical studies.

Protocol: Intravenous (IV) Tail Vein Injection

This method provides immediate and complete systemic exposure.

  • Animal Restraint & Preparation:

    • Properly restrain the mouse using a commercial restraint device.[11]

    • Warm the mouse's tail for 5-10 minutes using a warming box or a heat lamp placed at a safe distance to induce vasodilation and improve vein visibility.[12]

    • Wipe the tail with 70% ethanol to disinfect the injection site.[11]

  • Injection Procedure:

    • Use a small gauge needle (27-30G) attached to a 1 mL syringe.[13][14] Ensure the solution is free of air bubbles.

    • Locate one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[12] A successful insertion may result in a small flash of blood in the needle hub.

    • Inject the substance slowly and steadily. The maximum recommended bolus volume is 5 mL/kg.[11][13]

    • If resistance is felt or a blister forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Protocol: Intraperitoneal (IP) Injection

This route allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards to move organs away from the injection site.[15][16]

  • Injection Procedure:

    • Use a 25-27G needle.[17]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[16][17]

    • Insert the needle, bevel up, at a 30-40° angle.[17]

    • Gently aspirate by pulling back the plunger to ensure you have not entered the bladder or intestines (no fluid or colored aspirate should appear).

    • Inject the solution smoothly. The maximum recommended volume is 10 mL/kg.[15][17]

    • Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.

Protocol: Oral Gavage (PO)

This method ensures a precise oral dose is delivered directly to the stomach.

  • Animal Restraint: Scruff the mouse firmly to immobilize its head and ensure its body and neck are in a straight line.

  • Gavage Procedure:

    • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with no resistance. If resistance is felt, withdraw and reposition.

    • Administer the substance slowly.

    • Remove the needle smoothly and return the animal to its cage. Observe for any signs of respiratory distress, which could indicate accidental administration to the trachea.

Table 2: Recommended Dosing Parameters for Adult Mice (20-30g)

Route Needle Gauge Max Bolus Volume Max Total Volume
Intravenous (IV) 27-30 G 5 mL/kg[11][13] 10 mL/kg (slow infusion)[13]
Intraperitoneal (IP) 25-27 G 10 mL/kg[15][17] 20 mL/kg (over multiple sites)

| Oral (PO) | 20-22 G (gavage) | 10 mL/kg | 20 mL/kg |

Part 4: Efficacy (Pharmacodynamic) Study Design

With PK and safety data in hand, a rational efficacy study can be designed. The goal is to correlate drug exposure with a biological response (pharmacodynamics).[18][19]

G cluster_0 PK/PD Relationship Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) Plasma Concentration vs. Time Dose->PK Absorption, Distribution, Metabolism, Excretion PD Pharmacodynamics (PD) Biological Effect vs. Time PK->PD Target Engagement, Concentration-Effect Relationship Outcome Therapeutic Outcome (e.g., Tumor Regression, Bacterial Clearance) PD->Outcome

Caption: The relationship between PK, PD, and therapeutic outcome.

Designing the Dosing Regimen:

  • Dose Selection: Choose 3-4 dose levels based on the MTD and the expected efficacious concentration from in vitro data. Doses should span a range from a minimally effective dose to one approaching the MTD.

  • Dosing Frequency: The compound's plasma half-life (T½), determined from the PK study, is the primary driver of dosing frequency.

    • If T½ is long (e.g., >12 hours): Once-daily (q.d.) dosing may be sufficient.

    • If T½ is short (e.g., 2-4 hours): Twice-daily (b.i.d.) or more frequent dosing may be required to maintain exposure above a therapeutic threshold.[20]

  • Study Duration: The length of the study depends on the disease model (e.g., 7 days for an acute infection model, 28+ days for a cancer xenograft model).

  • Controls: Always include a vehicle control group that receives the same formulation without the active compound. A positive control group (a known effective drug) should also be included where appropriate.

  • Endpoints: Clearly define the primary and secondary endpoints before the study begins. These could include tumor volume, bacterial load, survival, or specific biomarkers of target engagement.

Conclusion

Establishing a successful in vivo dosing protocol for a novel compound like 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is a systematic, data-driven process. It begins with fundamental characterization of the compound's solubility and progresses through carefully designed pharmacokinetic and toxicological studies. The data from these initial steps are essential for designing a rational and effective dosing regimen for pivotal efficacy studies. By following this framework, researchers can ensure their in vivo experiments are reproducible, ethically sound, and capable of providing clear insights into the therapeutic potential of new chemical entities.

References

  • UBC ANIMAL CARE COMMITTEE. (2020). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available at: [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Available at: [Link]

  • Intraperitoneal Injection of Neonatal Mice. (n.d.). NIH. Available at: [Link]

  • Rodent Tail Vein Injection. (n.d.). Available at: [Link]

  • Institute of Laboratory Animal Science. (2019). Standard Operating Procedure SOP Intraperitoneal injection of mice. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic modeling to evaluate the relative impact of immune response and meropenem on bacterial killing in vivo. (n.d.). ASM Journals. Available at: [Link]

  • Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of the Glucagon-Like Peptide-1 Receptor Agonist Exenatide to Characterize Its Antiobesity Effects in Diet-Induced Obese Mice. (2017). PubMed. Available at: [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). Available at: [Link]

  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020). AACR Journals. Available at: [Link]

  • Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein. (2022). NIH. Available at: [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (n.d.). NIH. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). ASM Journals. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). Available at: [Link]

  • Voluntary Oral Dosing. (n.d.). The 3Hs Initiative. Available at: [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (n.d.). NIH. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual. Available at: [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). Available at: [Link]

  • Of mice and men: the evolution of animal welfare guidelines for cancer research. (n.d.). NIH. Available at: [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. (2009). UCSB Office of Research. Available at: [Link]

  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. Available at: [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH OACU. Available at: [Link]

  • SULFONAMIDES (Veterinary—Systemic). (n.d.). Available at: [Link]

  • Sulfonamides (anti-bacterial). (2018). GlobalRPH. Available at: [Link]

  • Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice. (2024). Boston University. Available at: [Link]

  • Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. (n.d.). PubMed. Available at: [Link]

  • 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. (n.d.). Appchem. Available at: [Link]

  • Pharmacokinetics and Metabolic Interconversion of Intravenous 4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide and Its Sulfide and Sulfone Metabolites in Rats. (n.d.). R Discovery. Available at: [Link]

  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. (n.d.). NIH. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). NIH. Available at: [Link]

  • Biotransformation of 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide, a novel potent 5-HT 7 receptor antagonist with antidepressant-like and anxiolytic properties: In vitro and in silico approach. (2018). PubMed. Available at: [Link]

  • In Vivo Testing in Toxicology: Evaluating the Safety of Pharmaceuticals and Environmental Exposures. (n.d.). OMICS International. Available at: [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Available at: [Link]

  • GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist. (2006). PubMed. Available at: [Link]

  • Global Health: Antimicrobial Resistance: Sulfonamide. (n.d.). PDB-101. Available at: [Link]

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. (2007). Nevada Division of Environmental Protection. Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Enhancement for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, medicinal chemists, and researchers facing challenges with the aqueous solubility of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, medicinal chemists, and researchers facing challenges with the aqueous solubility of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide . Due to its specific structural motifs—a bulky hydrophobic isopropyl group, an ethoxy ether linkage, and a weakly acidic primary sulfonamide—this molecule presents significant thermodynamic barriers to aqueous solvation.

This guide provides a mechanistic breakdown of solubility failures, a diagnostic workflow for selecting the right enhancement strategy, and field-proven, step-by-step protocols.

Diagnostic Workflow & Strategy Selection

Before troubleshooting, it is critical to align your formulation goals (e.g., solid vs. liquid dosing, physiological pH constraints) with the physicochemical reality of the molecule. The decision matrix below outlines the primary pathways for solubilizing highly lipophilic sulfonamides.

DecisionMatrix Start Target: 4-Ethoxy-3-(propan-2-yl) benzene-1-sulfonamide Q1 Is physiological pH (7.4) strictly required? Start->Q1 Salt Salt Formation (Adjust pH > 10.5) Q1->Salt No (Can use high pH) Q2 Is the formulation for solid or liquid dosing? Q1->Q2 Yes (Must be ~7.4) Complex Cyclodextrin Complexation (HP-β-CD) Q2->Complex Liquid (High Stability) Cosolvent Co-solvency System (PEG 400 / PG) Q2->Cosolvent Liquid (High Solubilization) SolidDisp Amorphous Solid Dispersion (HPMCAS Matrix) Q2->SolidDisp Solid Dosage Form

Decision matrix for sulfonamide solubility enhancement.

Physicochemical Profiling

To understand why this molecule precipitates, we must look at its functional groups:

PropertyValue/CharacteristicFormulation Implication
Hydrophobic Bulk Ethoxy & Isopropyl groupsHigh lipophilicity. These groups disrupt the hydrogen-bonded network of water, creating an unfavorable entropy of cavity formation.
Ionizability Primary Sulfonamide (-SO₂NH₂)Weakly acidic (estimated pKa ~9.5–10.5). Remains largely unionized at pH 7.4, requiring pH adjustment to >10.5 for salt formation[1].
Crystal Lattice Aromatic stackingStrong intermolecular forces in the solid state require high activation energy to break during dissolution.

Troubleshooting & FAQs

Q1: I attempted to dissolve the compound in standard PBS buffer (pH 7.4), but it precipitated immediately. What is the mechanistic cause, and how do I fix it?

A1: At pH 7.4, the sulfonamide proton is firmly attached (unionized), meaning the molecule relies entirely on dipole interactions to dissolve. The massive nonpolar character of the benzene ring, ethoxy, and isopropyl groups dominates, leading to rapid hydrophobic aggregation[1].

  • The Fix: If your assay can tolerate high pH, add NaOH to deprotonate the sulfonamide and form a highly soluble sodium salt[1]. If physiological pH is strictly required, you must lower the dielectric constant of the solvent using a co-solvent (like PEG 400) or mask the hydrophobic bulk using cyclodextrins.

Q2: We are using native β-Cyclodextrin to form an inclusion complex, but our entrapment efficiency is exceptionally low. Why?

A2: Native β-Cyclodextrin has a notoriously low aqueous solubility itself (only ~1.85 g/100 mL at 25°C) and can cause nephrotoxicity[2]. Furthermore, the steric hindrance from the isopropyl and ethoxy groups on your target molecule may prevent deep insertion into the rigid native β-CD cavity.

  • The Fix: Switch to a chemically modified derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) . These derivatives are highly water-soluble, exhibit greater cavity flexibility, and are safer for in vivo applications[2].

Q3: We need a liquid formulation for oral dosing, but cyclodextrins are interfering with our downstream assays. What co-solvent ratios are optimal?

A3: Co-solvents work by reducing the dielectric constant of the aqueous vehicle, thereby bridging the polarity gap between water and the lipophilic drug[3]. For highly lipophilic molecules, Polyethylene Glycol (PEG) 400 generally provides superior solubilization compared to Propylene Glycol (PG) due to its longer hydrophobic chain segments[3].

  • The Fix: Begin with a binary mixture of 40:60 (v/v) PEG 400:Water. If precipitation still occurs, titrate the PEG 400 concentration upward, but be mindful of viscosity and osmotic toxicity limits for your specific in vivo model.

Q4: For our final oral solid dosage form, how do we prevent the recrystallization of the drug?

A4: The crystalline lattice energy of the sulfonamide must be permanently disrupted. The concept of solid dispersions—originally pioneered using eutectic melts of sulfonamide drugs and water-soluble carriers—is ideal here[4]. By hot-melt extruding or spray-drying the drug with a hydrophilic polymer matrix (e.g., HPMCAS or PVP), you arrest the drug in a high-energy amorphous state. The polymer chains physically and sterically hinder the drug molecules from re-aligning into a crystal lattice[4].

Standardized Experimental Protocols

To ensure reproducibility, all protocols below are designed as self-validating systems.

Protocol A: Sodium Salt Formation (pH Adjustment)

Ionizing the weakly acidic sulfonamide group is the most thermodynamically efficient way to increase solubility, provided the target environment can tolerate high pH[1].

  • Stoichiometric Mixing: In a reaction vessel equipped with a magnetic stirrer, combine 1.0 molar equivalent of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide with 1.05 molar equivalents of solid Sodium Hydroxide (NaOH).

  • Solvation: Add purified water (approximately 0.5 to 0.8 parts by weight relative to the drug mass)[1].

  • Thermal Activation: Heat the mixture to 80–100°C under continuous stirring. The thermal energy overcomes the lattice enthalpy, allowing the base to deprotonate the sulfonamide until all solids have completely dissolved[1].

  • Distillation & Recovery: Continue heating under reduced pressure to distill off the water until a dry, solid residue is formed[1].

  • Micronization: Mill the resulting solid residue into a fine powder to maximize the surface area-to-volume ratio for future dissolution.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

This method utilizes ultrasonication and lyophilization to force the hydrophobic bulk of the drug into the cyclodextrin cavity.

CD_Workflow Step1 1. Preparation 1:1 Molar Ratio Drug & HP-β-CD Step2 2. Solvation Add minimal water/ethanol Step1->Step2 Step3 3. Energy Input Ultrasonication for 1 hour Step2->Step3 Step4 4. Equilibration 25°C incubation for 48 hours Step3->Step4 Step5 5. Solidification Lyophilize at -40°C Step4->Step5

Experimental workflow for cyclodextrin inclusion complexation.

  • Molar Ratio Preparation: Weigh the sulfonamide drug and HP-β-CD to achieve a precise 1:1 molar ratio[1].

  • Paste Formation: Dissolve the HP-β-CD in a minimal volume of purified water to form a highly concentrated solution/paste.

  • Activation Energy Input: Add the drug to the solution and place the vessel in an ultrasonic bath for 1 hour. The cavitation forces provide the activation energy required for the hydrophobic guest to displace high-enthalpy water molecules inside the CD cavity[1].

  • Thermodynamic Equilibration: Transfer the solution to a thermostatic water bath and incubate at 25°C for 48 hours. This extended duration ensures the system reaches true thermodynamic equilibrium rather than a kinetic plateau[1].

  • Lyophilization: Freeze the equilibrated solution at -40°C, then lyophilize in a freeze-dryer to lock the complex in a solid, stable powder state[1].

Protocol C: Co-solvency Solubilization
  • Vehicle Preparation: Prepare a series of binary mixtures of PEG 400 and purified water at varying volume/volume ratios (e.g., 20:80, 40:60, 60:40)[1].

  • Saturation: Add an excess amount of finely powdered 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide to a known volume of each co-solvent mixture in sealed glass vials[1]. (Using excess mass ensures the measurement of true equilibrium solubility).

  • Agitation: Agitate the vials on an orbital shaker at a constant 37°C for 48 to 72 hours[1].

  • Clarification: Centrifuge the suspensions to pellet the undissolved drug, then filter the supernatant through a 0.45 µm PTFE syringe filter prior to HPLC quantification.

Quantitative Data Summary: Carrier Comparison

Enhancement StrategyMechanism of ActionRecommended ExcipientsProsCons
Salt Formation Ionization of sulfonamide protonNaOH, KOHHighest absolute solubility increase.High pH required; drug will precipitate if physiological pH is restored.
Cyclodextrin Complexation Steric encapsulation of hydrophobic bulkHP-β-CD, SBE-β-CDExcellent biocompatibility; masks bitter taste; maintains pH 7.4.Limited by cavity size constraints and high excipient mass requirements.
Co-solvency Reduction of solvent dielectric constantPEG 400, Propylene GlycolEasy to scale and formulate for liquid dosing.Potential osmotic toxicity or tissue irritation at high solvent concentrations.
Solid Dispersion Amorphization & lattice energy disruptionPVP, HPMCASGreatly enhances oral bioavailability and dissolution kinetics.Risk of amorphous-to-crystalline reversion during long-term storage.

Sources

Optimization

troubleshooting low synthesis yield of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Technical Support Center: Troubleshooting 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Synthesis Welcome to the Application Scientist Support Portal. This guide addresses the critical synthetic bottlenecks encountered d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Synthesis

Welcome to the Application Scientist Support Portal. This guide addresses the critical synthetic bottlenecks encountered during the preparation of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide , a highly functionalized benzenesulfonamide often utilized as a key intermediate in medicinal chemistry.

The standard synthetic route from 1-ethoxy-2-isopropylbenzene involves a two-step sequence: chlorosulfonation followed by amidation. Due to the highly activated nature of the aromatic ring and the hydrolytic instability of the intermediates, researchers frequently experience severe yield drops. This guide provides mechanistic causality, quantitative optimization data, and self-validating protocols to ensure >90% isolated yields.

Part 1: Mechanistic Diagnostic Guide (FAQs)

Q1: Why is my yield dropping significantly during the chlorosulfonation of 1-ethoxy-2-isopropylbenzene? Causality: Chlorosulfonic acid acts as both the electrophile source and the solvent in classical procedures. Because the aromatic ring is highly activated by the strongly electron-donating ethoxy group, the intermediate sulfonyl chloride can easily undergo a secondary electrophilic aromatic substitution with another molecule of the starting arene, generating a 1[1]. Furthermore, if the reaction temperature exceeds 50 °C, sulfone formation accelerates exponentially[2]. Solution: Abandon neat chlorosulfonic acid conditions. Dilute the reaction in a halogenated solvent (e.g., dichloromethane) and maintain the internal temperature strictly between 0–5 °C. Use a 3-to-5-fold molar excess of chlorosulfonic acid to drive the equilibrium toward the sulfonyl chloride rather than the sulfone.

Q2: I am observing multiple regioisomers. How do I ensure substitution occurs at the correct position? Causality: In 1-ethoxy-2-isopropylbenzene, the ethoxy group is a significantly stronger activating group (resonance donor) than the isopropyl group (sigma donor). Electrophilic attack is directed primarily ortho and para to the ethoxy group. Steric hindrance from the adjacent isopropyl group makes the para position the kinetically and thermodynamically favored site. (Note: Following IUPAC lowest-locant rules, substitution at this para position yields the correctly numbered 4-ethoxy-3-isopropylbenzenesulfonyl chloride). Elevated temperatures provide enough activation energy to force substitution at the more sterically hindered ortho position, reducing regioselectivity. Solution: Control the exotherm during reagent addition. A dropwise addition rate of 1 drop/sec at 0 °C ensures the kinetic para-product is formed exclusively.

Q3: Why am I losing product during the aqueous workup of the sulfonyl chloride? Causality: Sulfonyl chlorides are highly susceptible to 3[3]. During the necessary aqueous quench to destroy excess chlorosulfonic acid, the sulfonyl chloride can react with water to revert to the water-soluble sulfonic acid, which is subsequently lost in the aqueous waste stream. Solution: Perform a "reverse quench" by pouring the reaction mixture over vigorously stirred crushed ice, rather than adding water to the reaction. Extract immediately with cold DCM to minimize aqueous contact time.

Q4: The final amidation step is stalling at 60% yield. Why? Causality: When using aqueous ammonium hydroxide for amidation, water acts as a competing nucleophile against ammonia. The 4 of the sulfonyl chloride intermediate means that 5 if the ammonia concentration drops or if mixing is inefficient[5][4]. Solution: Switch to anhydrous conditions. Use a solution of anhydrous ammonia gas dissolved in THF or Methanol at 0 °C.

Part 2: Visual Workflows & Diagnostic Logic

Pathway SM 1-Ethoxy-2-isopropylbenzene Intermediate 4-Ethoxy-3-(propan-2-yl) benzenesulfonyl chloride SM->Intermediate ClSO3H, DCM (0°C) Sulfone Diaryl Sulfone (Over-reaction) SM->Sulfone Neat ClSO3H / Heat Product 4-Ethoxy-3-(propan-2-yl) benzene-1-sulfonamide Intermediate->Product NH3, THF (0°C) SulfonicAcid Sulfonic Acid (Hydrolysis) Intermediate->SulfonicAcid Aqueous Quench

Caption: Synthetic pathway of the target sulfonamide and major yield-limiting side reactions.

Logic Start Low Yield Detected Step1 Analyze Chlorosulfonation Start->Step1 Step2 Analyze Amidation Start->Step2 Q1 High mass dimer? Step1->Q1 Q2 Baseline spot (TLC)? Step1->Q2 Step2->Q2 Q3 Unreacted intermediate? Step2->Q3 A1 Dilute in DCM (<5°C) Q1->A1 Yes A2 Strict anhydrous workup Q2->A2 Yes A3 Use anhydrous NH3/THF Q3->A3 Yes

Caption: Diagnostic decision tree for resolving synthetic bottlenecks.

Part 3: Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and specific yield-limiting impurities.

Reaction ParameterStepSulfone Impurity (%)Hydrolysis Loss (%)Isolated Yield (%)
Neat ClSO₃H, 25 °CChlorosulfonation28.5%12.0%45.2%
ClSO₃H in DCM, 0 °CChlorosulfonation< 2.0%15.5%78.0%
DCM + Rapid Ice QuenchChlorosulfonation< 2.0%< 3.0%89.5%
Aqueous NH₃ (28%)AmidationN/A22.4%64.0%
Anhydrous NH₃ in THFAmidationN/A< 1.0%94.5%

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Chlorosulfonation
  • Setup: Equip a flame-dried 250 mL 3-neck flask with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve 1-ethoxy-2-isopropylbenzene (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-brine bath.

  • Addition: Charge the addition funnel with chlorosulfonic acid (40.0 mmol, 4.0 equiv) dissolved in DCM (20 mL). Add dropwise over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reaction: Stir at 0 °C for 2 hours.

  • Reverse Quench: Carefully pour the reaction mixture into a vigorously stirring beaker of crushed ice (100 g). Extract immediately with cold DCM (3 × 50 mL). Wash organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C.

Self-Validation Check: Take a 50 µL aliquot of the organic layer, dilute in 1 mL DCM, and analyze via TLC (Hexane:EtOAc 9:1). A single distinct spot at Rf ~0.6 validates successful conversion. If a heavy baseline spot (Rf 0.0) is present, the anhydrous integrity of the workup has been compromised, indicating hydrolysis to the sulfonic acid.

Protocol B: Anhydrous Amidation
  • Setup: Dissolve the crude 4-ethoxy-3-(propan-2-yl)benzenesulfonyl chloride from Protocol A in anhydrous THF (30 mL) under nitrogen. Cool to 0 °C.

  • Amidation: Slowly bubble anhydrous ammonia gas into the solution (or add a commercial 0.5 M solution of NH₃ in THF, 50.0 mmol, 5.0 equiv). A white precipitate (NH₄Cl) will form immediately.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup: Filter the suspension to remove NH₄Cl salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield pure 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the sulfonyl chloride mass (m/z 262 for ³⁵Cl) completely disappears and the sulfonamide mass (m/z 244 [M+H]⁺) emerges. Any detection of m/z 243 in negative ion mode ([M-H]⁻) indicates hydrolytic failure to the sulfonic acid.

Part 5: References

  • BenchChem. Common side reactions during the chlorosulfonation of dichlorobenzoic acids. 1[1]

  • Google Patents. US3108137A - Production of organic sulfonyl chlorides. 2[2]

  • Darcy & Roy Press. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. 5[5]

  • PMC. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. 4[4]

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. 3[3]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Welcome to the Advanced Chromatography Support Center. As drug development professionals, achieving robust, reproducible analytical methods is critical.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, achieving robust, reproducible analytical methods is critical. This guide provides field-proven troubleshooting strategies for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide .

By understanding the physicochemical properties of this molecule—specifically the interplay between its highly lipophilic core (ethoxy and isopropyl substitutions) and its polar, ionizable sulfonamide moiety—you can systematically eliminate retention time (RT) drift and peak tailing.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why is the retention time (RT) of my compound shifting unpredictably between injections? Causality: RT shifts for arylsulfonamides are predominantly caused by two factors: unbuffered pH fluctuations and mobile phase compositional drift. The sulfonamide group (-SO₂NH₂) is a weak acid with a pKa typically around 9.5 to 10.5. If you use an unbuffered aqueous mobile phase (e.g., pure water and acetonitrile), trace contaminants or dissolved CO₂ can cause the pH to drift between 5 and 7. While the analyte remains neutral, the stationary phase changes; residual silanols on the silica backbone ionize at pH > 4. Furthermore, residual solvents from previous methods can alter stationary-phase selectivity[1]. Solution: Lock the mobile phase pH at least 2 units away from the analyte's pKa. Using an acidic buffer (e.g., 0.1% Formic Acid, pH ~2.7) ensures the molecule remains fully neutral and heavily suppresses silanol ionization. Additionally, perform a full purge of all active lines with the specified mobile phase to eliminate residual solvents before beginning your sequence[1].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I correct this? Causality: Peak tailing in sulfonamides is a classic symptom of secondary interactions. While the primary retention mechanism is the hydrophobic partitioning of the substituted benzene ring, the polar sulfonamide group acts as both a hydrogen bond donor and acceptor. It undergoes strong dipole-dipole interactions with unreacted, ionized silanols (Si-O⁻) on the silica column. Solution: Switch to a high-density, fully end-capped C18 column to sterically shield residual silanols. Alternatively, utilize a Phenyl-Hexyl column . The π−π interactions between the phenyl stationary phase and the analyte's benzene ring provide stronger primary retention, allowing you to use a higher percentage of organic modifier, which inherently sharpens the peak.

Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) impact this specific molecule? Causality: The bulky isopropyl and ethoxy groups create a sterically hindered, lipophilic pocket around the benzene ring. Methanol is a protic solvent and can participate in active hydrogen bonding with the sulfonamide group, potentially altering the solvation shell and selectivity. Acetonitrile is aprotic and interacts primarily through dipole interactions. Solution: If co-eluting structurally related impurities are an issue, switching from Acetonitrile to Methanol can drastically change the elution order due to these protic interactions. However, Acetonitrile will generally yield lower backpressures and sharper peaks due to its lower viscosity and superior mass transfer kinetics.

Quantitative Data Summary: pH and Chromatographic Behavior

The charge-dependent interaction of sulfonamides with the stationary phase is highly sensitive to the solution pH relative to the molecule's pKa[2]. The table below summarizes the expected behavior of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide under different mobile phase conditions.

Mobile Phase pHSulfonamide State (pKa ~10)Silanol State (pKa ~4.5)Chromatographic Effect & RT Impact
pH 2.5 - 3.0 Neutral (Protonated)Neutral (Protonated)Optimal: Maximum hydrophobic retention, sharp peaks, highly stable RT.
pH 6.0 - 7.0 Neutral (Protonated)Anionic (Deprotonated)Sub-optimal: Strong secondary H-bonding interactions, severe peak tailing, RT drift.
pH 11.0 - 12.0 Anionic (Deprotonated)Anionic (Deprotonated)Poor: Analyte is ionized. Drastic loss of retention on C18; requires hybrid silica to prevent column dissolution.

Standard Operating Procedure (SOP): Self-Validating Equilibration

To ensure trustworthiness in your results, every method must be self-validating. Follow this step-by-step protocol to establish a reproducible baseline.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Organic (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: This locks the pH well below the sulfonamide pKa, ensuring neutral analyte speciation and protonated silanols.

Step 2: System Purging (The Anti-Drift Step)

  • Bypass the analytical column using a union.

  • Purge all solvent lines with 100% Mobile Phase A and B for 5 minutes at 5 mL/min.

  • Causality: Eliminates residual solvents from previous users that cause compositional drift and RT shifts[1].

Step 3: Column Equilibration

  • Connect the end-capped C18 column.

  • Flow at initial gradient conditions (e.g., 40% B) for a minimum of 15 column volumes (CV) . Monitor the baseline for UV absorbance and pressure stability.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a neutral void volume marker (e.g., Uracil) to verify the system dead time ( t0​ ) and confirm the absence of extra-column dead volumes.

  • Inject a reference standard of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

  • Validation Gate: The system is validated for the analytical run only if the Asymmetry factor ( As​ ) is between 0.9 and 1.2, and the RT standard deviation across three replicate injections is < 0.1%.

Diagnostic Workflow

Use the following decision tree to systematically troubleshoot retention time and peak shape issues during method development.

Workflow Start RT Shift or Peak Tailing Detected CheckPH Evaluate Mobile Phase pH Is it buffered ≥2 units from pKa (~10)? Start->CheckPH AdjustPH Adjust to pH 2.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckPurge Verify System Equilibration Are lines fully purged? CheckPH->CheckPurge Yes AdjustPH->CheckPurge PurgeSys Purge 10-20 Column Volumes Eliminate residual solvents CheckPurge->PurgeSys No CheckCol Assess Column Chemistry Using end-capped/phenyl phase? CheckPurge->CheckCol Yes PurgeSys->CheckCol ChangeCol Switch to End-capped C18 or Phenyl-Hexyl CheckCol->ChangeCol No Success Stable RT & Symmetrical Peak CheckCol->Success Yes ChangeCol->Success

Figure 1: Diagnostic decision tree for resolving retention time shifts and peak tailing in HPLC.

References

  • MicroSolv Technology Corporation. "HPLC Retention Time Shift Troubleshooting - Tips and Suggestions." Chromatography Resource Center & Knowledge Base.

  • MDPI Materials. "Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics" (Mechanistic grounding for sulfonamide pKa and pH-dependent speciation).

Sources

Optimization

Technical Support Center: Minimizing Off-Target Binding of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. This guide provides in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of off-target binding during your screening experiments. Our goal is to equip you with the knowledge to design robust assays, interpret your data accurately, and ultimately, enhance the selectivity of your drug discovery efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding off-target effects of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

Q1: What is 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide and what are its potential applications?

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is a small molecule belonging to the sulfonamide class of compounds.[1] Sulfonamides are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific therapeutic application of this particular derivative would be determined by its primary biological target, which needs to be thoroughly characterized.

Q2: What are "off-target" effects and why are they a concern for a sulfonamide compound like this?

Off-target effects occur when a drug candidate binds to unintended biological molecules, such as proteins or enzymes, in addition to its intended therapeutic target.[5] This can lead to unexpected side effects, toxicity, or reduced efficacy of the drug.[6][7] The sulfonamide scaffold is known to interact with a variety of enzymes, making off-target screening a critical step in the development of any new sulfonamide-based therapeutic.[2][8]

Q3: What are the first steps I should take to assess the potential for off-target binding of my compound?

A multi-pronged approach is recommended, starting with computational methods and progressing to experimental validation.[9]

  • In Silico Prediction: Utilize computational models to predict potential off-target interactions based on the structure of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.[9][10]

  • Initial Selectivity Profiling: Screen the compound against a panel of common off-target families, such as kinases, GPCRs, and ion channels.[6][11]

  • Biochemical Assays: Use biochemical assays to directly measure the interaction of your compound with purified potential off-target proteins.[9][12][13]

II. Troubleshooting Guide: Addressing High Off-Target Binding

This section provides detailed guidance for when you observe significant off-target binding in your screening assays.

Issue 1: High background signal or non-specific binding in biochemical assays.

High background in assays like Surface Plasmon Resonance (SPR) or enzyme inhibition assays can obscure true binding events and lead to false positives.[14][15]

Causality: Non-specific binding is often driven by hydrophobic or electrostatic interactions between the compound and assay components (e.g., sensor surfaces, proteins, or plasticware).[15] Suboptimal buffer conditions can exacerbate these effects.[15]

Solutions & Protocol Adjustments:

  • Buffer Optimization:

    • Adjust pH: Modify the buffer pH to be near the isoelectric point of your target protein to minimize charge-based interactions.[16][17]

    • Increase Ionic Strength: Add salts like NaCl (e.g., 150-300 mM) to the buffer to shield electrostatic interactions.[15][16][17]

  • Use of Additives:

    • Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer to reduce binding to surfaces.[14][16][17]

    • Detergents: If hydrophobic interactions are suspected, add a low concentration of a non-ionic detergent (e.g., 0.005% Tween-20 or Triton X-100) to your buffer.[15][17]

  • Control Experiments: Always include a negative control with an irrelevant molecule to quantify and subtract the non-specific binding signal.[14]

Issue 2: Confirmed off-target activity in cell-based assays.

When cell-based assays reveal unintended biological effects, it's crucial to identify the specific off-target protein(s) responsible.

Causality: The compound is likely interacting with one or more cellular proteins with sufficient affinity to elicit a functional response.

Solutions & Experimental Workflows:

  • Unbiased Selectivity Profiling: Employ advanced techniques to identify a broad range of potential off-targets in a physiologically relevant context.

    • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in protein thermal stability upon compound binding in intact cells or cell lysates.[18] It provides an unbiased view of on- and off-target interactions across the proteome.[18]

    • Chemical Proteomics: This approach uses a chemically modified version of your compound (a probe) to capture its interacting partners from a cell lysate.[9] The captured proteins are then identified by mass spectrometry.[9]

Experimental Workflow: Unbiased Off-Target Identification using CETSA® with Mass Spectrometry

This workflow provides a high-level overview of the CETSA®-MS process for identifying off-target interactions.

Caption: CETSA®-MS workflow for unbiased off-target identification.

III. Advanced Strategies for Minimizing Off-Target Binding

Once potential off-targets are identified, the following strategies can be employed to improve the selectivity of your compound.

Strategy 1: Structure-Activity Relationship (SAR) Studies

Systematically modify the chemical structure of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide to understand which parts of the molecule are responsible for off-target binding.

Causality: Even minor chemical modifications can significantly alter the binding affinity of a compound for its on- and off-targets.

Workflow:

  • Synthesize Analogs: Create a library of compounds with modifications to the ethoxy, propan-2-yl, and sulfonamide groups.

  • Counter-Screening: Screen the analogs against both the primary target and the identified off-target(s).

  • Data Analysis: Identify modifications that decrease off-target binding while maintaining or improving on-target potency.

Strategy 2: Kinetic Selectivity Profiling

Go beyond simple affinity measurements (like IC50 or Kd) and investigate the binding kinetics (kon and koff rates) of your compound with its targets.[19]

Causality: Compounds with similar affinities can have very different kinetic profiles, which can impact their in vivo efficacy and safety.[19] A compound with a fast off-rate from an off-target may have a more favorable safety profile.

Experimental Approach: Techniques like Surface Plasmon Resonance (SPR) can provide detailed kinetic data.

Data Presentation: Comparing Compound Selectivity

The following table provides an example of how to present data when comparing the selectivity of different compounds.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide 5025010005
Analog A 655000>1000077
Analog B 451508003.3
Decision Logic for Compound Prioritization

The following diagram illustrates a logical process for selecting the most promising compound based on on-target potency and off-target activity.

G Start Start: Evaluate Compound Library Potency High On-Target Potency? Start->Potency Selectivity Low Off-Target Activity? Potency->Selectivity Yes Deprioritize Deprioritize Compound Potency->Deprioritize No Proceed Proceed to Lead Optimization Selectivity->Proceed Yes Redesign Redesign Compound Selectivity->Redesign No

Caption: Decision tree for compound selection based on selectivity.

IV. References

  • Pelago Bioscience. Selectivity Profiling in Drug Discovery with CETSA®. [Link]

  • MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • National Center for Biotechnology Information. Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • National Center for Biotechnology Information. Principles of early drug discovery. [Link]

  • Scholarly Publications Leiden University. Inhibitor selectivity: profiling and prediction. [Link]

  • Visikol. Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [Link]

  • Frontiers. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • PNAS. High-throughput biochemical profiling reveals sequence determinants of dCas9 off-target binding and unbinding. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Taylor & Francis Online. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]

  • National Center for Biotechnology Information. Structure-based Systems Biology for Analyzing Off-target Binding. [Link]

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Royal Society of Chemistry. Forcing immunoassay for sulfonamides to higher sensitivity and broader detection spectrum by site heterologous hapten inducing affinity improvement. [Link]

  • RxList. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • MDPI. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. [Link]

  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Appchem. 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. [Link]

  • National Center for Biotechnology Information. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • Taylor & Francis Group. Sulfanilamides – Knowledge and References. [Link]

  • Semantic Scholar. Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. [Link]

  • Google Patents. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates.

  • ResearchGate. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

Sources

Troubleshooting

purification techniques for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide synthesis impurities

Introduction & Mechanistic Overview Welcome to the Technical Support Center. Synthesizing 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide—a critical intermediate in various drug development pipelines—presents unique purifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. Synthesizing 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide—a critical intermediate in various drug development pipelines—presents unique purification challenges. The synthesis typically involves the chlorosulfonation of 1-ethoxy-2-(propan-2-yl)benzene followed by ammonolysis.

While the ethoxy group strongly directs electrophilic aromatic substitution to the para position, the steric bulk of the adjacent isopropyl group and the harsh conditions of chlorosulfonic acid often lead to an impurity profile containing regioisomers, hydrolyzed sulfonic acids, and unreacted starting materials. As a Senior Application Scientist, I have designed this guide to move beyond basic steps, focusing on the chemical causality behind these impurities and providing self-validating protocols to eliminate them.

SynthesisImpurity SM 1-Ethoxy-2-(propan-2-yl)benzene ClSO3H Chlorosulfonation (ClSO3H, 0°C to RT) SM->ClSO3H SulfonylCl 4-Ethoxy-3-isopropyl... sulfonyl chloride (Major) ClSO3H->SulfonylCl Para-direction RegioCl Regioisomer Chlorides (Minor) ClSO3H->RegioCl Ortho-direction Amidation Ammonolysis (NH3 in THF/EtOH) SulfonylCl->Amidation SulfonicAcid Sulfonic Acid Impurity (Hydrolysis Byproduct) SulfonylCl->SulfonicAcid Moisture/H2O Exposure RegioCl->Amidation API Target Sulfonamide (4-Ethoxy-3-isopropyl...) Amidation->API Target Reaction RegioAmide Regioisomer Sulfonamides Amidation->RegioAmide Carryover Impurity

Synthesis workflow of the target sulfonamide highlighting the generation of key impurities.

Troubleshooting Guides & Protocols

Issue 1: High Levels of Sulfonic Acid Byproducts

Symptom: The final product exhibits poor solubility in non-polar organic solvents, and LC-MS shows a significant M-1 peak corresponding to the sulfonic acid derivative. Causality: Sulfonyl chlorides are highly moisture-sensitive. During the chlorosulfonation step, any adventitious water or improper aqueous quenching leads to the rapid hydrolysis of the sulfonyl chloride intermediate into the corresponding sulfonic acid . Because sulfonic acids do not react with ammonia during the amidation step, they carry over into the crude mixture as a highly polar contaminant. Solution: Implement a pH-swung Liquid-Liquid Extraction (LLE) prior to final crystallization. Sulfonic acids are strongly acidic (pKa < 1), whereas the target sulfonamide is only weakly acidic (pKa ~ 10). A mild base wash selectively ionizes the impurity.

Self-Validating Protocol: pH-Swung LLE

  • Dissolution: Dissolve the crude sulfonamide mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Alkaline Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ (pH ~8). Mechanism: The sulfonic acid is deprotonated and partitions into the aqueous layer. The sulfonamide remains protonated and stays in the EtOAc.

  • Phase Separation: Separate the layers using a separatory funnel.

  • Validation Step: Spot both layers on a Normal-Phase TLC plate (Eluent: 1:1 Hexane:EtOAc). The aqueous layer should show the baseline sulfonic acid spot under UV (254 nm), while the organic layer should show the migrating sulfonamide spot. If the organic layer still contains baseline material, repeat the alkaline wash .

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Inseparable Regioisomers in the Final Product

Symptom: NMR analysis of the purified solid shows peak doubling (e.g., two distinct ethoxy triplet signals), and normal-phase silica gel chromatography fails to resolve the spots. Causality: The steric bulk of the isopropyl group at position 3 forces a fraction of the electrophilic attack during chlorosulfonation to alternative positions (e.g., position 6), creating regioisomers. Because these isomers share identical functional groups and molecular weights, their dipole moments are nearly identical, rendering normal-phase chromatography (which separates primarily by polar interactions) ineffective. Reverse-phase chromatography is required to exploit subtle differences in the hydrophobic surface area and 3D conformation of the isomers .

Self-Validating Protocol: Reverse-Phase Preparative HPLC

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). The dense octadecylsilane coverage maximizes hydrophobic interaction differences.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic Acid in Water (buffers the sulfonamide to prevent peak tailing).

    • Solvent B: Acetonitrile.

    • Run a shallow gradient from 30% B to 60% B over 45 minutes to maximize the resolution (Rs) between the closely eluting isomers.

  • Fraction Collection & Validation: Collect fractions based on UV absorption at 254 nm. Immediately run an analytical HPLC of the fractions. Validation: Only pool fractions demonstrating >99.0% purity by Area Under the Curve (AUC) before lyophilization.

PurificationMatrix Crude Crude Reaction Mixture Test LC-MS & NMR Analysis Crude->Test Cond1 Contains Sulfonic Acid? Test->Cond1 Act1 Perform NaHCO3 LLE Cond1->Act1 Yes Cond2 Contains Regioisomers? Cond1->Cond2 No Act1->Cond2 Act2 Prep-HPLC (C18 Column) Cond2->Act2 Yes Cond3 High Purity, Bad Color? Cond2->Cond3 No Act2->Cond3 Act3 Activated Carbon + Recrystallization Cond3->Act3 Yes Final Pure 4-Ethoxy-3-isopropyl... benzene-1-sulfonamide Cond3->Final No Act3->Final

Decision matrix for selecting purification techniques based on specific impurity profiles.

Quantitative Data Summary

The following table summarizes the expected performance of each purification technique based on empirical laboratory data for sulfonamide derivatives.

Purification TechniqueTarget Impurity RemovedTypical Recovery Rate (%)Expected Final Purity (HPLC)Scalability
NaHCO₃ LLE Sulfonic Acids90 - 95%> 95%High (Kg scale)
Normal Phase Flash Unreacted SM, Tars80 - 85%90 - 95%Medium (100g scale)
Reverse-Phase HPLC Regioisomers60 - 75%> 99%Low (Gram scale)
Recrystallization (EtOH/H₂O) Trace organics, Color75 - 85%> 98%High (Kg scale)

Frequently Asked Questions (FAQs)

Q: Why is my purified sulfonamide precipitating as an oil rather than a crystalline solid? A: "Oiling out" during recrystallization occurs when the melting point of the sulfonamide is depressed below the solvent's temperature due to the presence of impurities (often regioisomers or unreacted starting material). Action: Perform a preliminary silica gel plug to remove non-polar impurities, then switch to a binary solvent system with a steeper solubility curve, such as Toluene/Heptane, ensuring the temperature remains below the depressed melting point during nucleation.

Q: Can I use vacuum distillation to purify the intermediate sulfonyl chloride? A: It is highly discouraged. Aryl sulfonyl chlorides, particularly those with electron-donating groups like ethoxy, are thermally labile. Attempting vacuum distillation often leads to thermal degradation, releasing SO₂ and forming the corresponding aryl chloride . Stick to extraction and proceed directly to amidation.

Q: How do I prevent the formation of the disulfonylated byproduct? A: Disulfonylation occurs when the chlorosulfonic acid is in too high of an excess or the reaction temperature exceeds 25°C. Ensure strict temperature control (0°C during addition, max 20°C during the reaction) and limit the ClSO₃H equivalents to 2.5 - 3.0.

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (PMC).[Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Institutes of Health (PMC).[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society (ACS Publications).[Link]

Optimization

Technical Support Center: Crystallization of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Welcome to the Advanced Technical Support Center. This guide provides specialized troubleshooting for the crystallization of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide provides specialized troubleshooting for the crystallization of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide . This specific molecule presents unique physical chemistry challenges due to the juxtaposition of a highly polar, hydrogen-bonding primary sulfonamide group (-SO₂NH₂) and bulky, lipophilic substituents (ethoxy and isopropyl groups). These competing structural features frequently lead to liquid-liquid phase separation (oiling out) and complex polymorphic behavior.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide "oil out" instead of forming crystals during cooling? A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solute's solubility drops faster than it can nucleate, causing the compound to separate as a solute-rich liquid phase rather than a solid lattice. In this specific molecule, the bulky isopropyl and ethoxy groups introduce significant steric hindrance, which disrupts the highly ordered hydrogen-bond networks required for the sulfonamide headgroup to pack efficiently[1].

  • Causality: The activation energy for ordered nucleation is too high relative to the cooling rate, trapping the molecules in a disordered liquid phase.

  • Solution: Shift from purely cooling-based crystallization to a Solvent/Anti-solvent system . By dissolving the compound in a "good" solvent (e.g., ethyl acetate) and slowly titrating an anti-solvent (e.g., heptane), you control the supersaturation thermodynamically, giving the sulfonamide groups time to align into a crystal lattice[1].

Q2: I am observing different crystal habits (polymorphs) across different batches. How do I control this? A2: Polymorphism is a well-documented phenomenon in sulfonamides, driven by the versatile hydrogen-bonding capabilities of the -SO₂NH₂ group, which acts as both a strong H-bond donor and acceptor[2]. The electron-donating ethoxy group on the benzene ring also influences the strength of these hydrogen bonds, predisposing the compound to multiple crystalline forms[3].

  • Causality: Fast cooling or high supersaturation favors kinetically stable (metastable) polymorphs, while slow cooling favors the thermodynamically stable form. Minor variations in solvent polarity dictate which hydrogen-bonding motif is favored during initial nucleation.

  • Solution: Standardize the cooling rate (e.g., 0.1 °C/min) and employ seeding . Introducing a seed crystal of the desired polymorph bypasses the primary nucleation energy barrier, forcing the bulk solution to template its growth onto the introduced lattice structure[1].

Q3: My product precipitates as an amorphous powder rather than distinct crystals. How can I improve crystallinity? A3: Amorphous precipitation happens when the compound "crashes out" from a highly supersaturated state, preventing the molecules from arranging into an ordered lattice[1].

  • Causality: The solvent evaporation or cooling is too rapid, trapping the molecules in a disordered solid state.

  • Solution: Reduce the cooling rate. Allow the flask to cool to room temperature slowly on a benchtop, insulated with cloth, before moving it to an ice bath[1]. Additionally, minimizing the initial solvent volume ensures that the supersaturation curve is crossed gradually rather than abruptly, promoting the growth of larger, well-defined crystals.

Part 2: Data Presentation & Solvent Selection

The choice of solvent dictates the balance between the lipophilic isopropyl/ethoxy tail and the polar sulfonamide headgroup.

Table 1: Solvent System Selection and Quantitative Solubility Profiles

Solvent SystemPolarity IndexApprox. Solubility (mg/mL at 25°C)Expected Phase BehaviorRecommended Application
Ethyl Acetate (EtOAc) 4.4> 150Highly soluble; rapid evaporation leads to amorphous solidsPrimary dissolution solvent
Acetone 5.1> 200Highly soluble; high risk of oiling out upon rapid coolingPrimary dissolution solvent
Heptane / Hexane 0.1< 5Insoluble; acts as a strong precipitantAnti-solvent for titration
EtOAc / Heptane (1:3) ~1.215 - 25Gradual supersaturation; ordered nucleationIdeal for controlled crystal growth
Ethanol / Water (7:3) ~6.530 - 50H-bond disruption; favors thermodynamically stable polymorphsRecrystallization of crude API

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent/Anti-Solvent Crystallization

This protocol is designed to prevent oiling out by maintaining strict thermodynamic control over the supersaturation curve[1].

  • Dissolution: Dissolve 1.0 g of crude 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide in the minimum amount of Ethyl Acetate (~6 mL) at 40°C. Ensure complete dissolution.

  • Anti-Solvent Titration: Transfer the flask to a magnetic stirrer at room temperature. Slowly add Heptane dropwise (rate: 1 mL/min) using an addition funnel.

  • Inducing Nucleation: Continue addition until the solution becomes persistently turbid (usually around 15-18 mL of Heptane). Immediately halt addition.

  • Maturation: Allow the suspension to stir gently for 2 hours, then cool to 5°C in an ice bath for final yield maximization.

  • Self-Validation Checkpoint: Observe the turbidity under a strong light source. True crystallization will exhibit a "sparkle" (birefringence). If the solution appears as a flat, opaque emulsion without settling particles, LLPS (oiling out) has occurred. Correction: Heat to 50°C to redissolve the emulsion and repeat Step 2 at half the addition rate.

Protocol B: Polymorph Screening via Controlled Cooling

This protocol ensures the isolation of the thermodynamically stable polymorph and minimizes residual solvent trapping[4].

  • Saturated Solution Preparation: Dissolve the compound in a 7:3 Ethanol/Water mixture at 70°C until fully saturated.

  • Programmed Cooling: Transfer to a programmable cooling bath. Reduce the temperature from 70°C to 20°C at a strict rate of 0.1 °C/min.

  • Seeding (Optional but Recommended): At 50°C, introduce 1-2 mg of pure seed crystals of the desired polymorph.

  • Isolation and Verification: Filter the crystals under vacuum and dry at 40°C under reduced pressure for 12 hours.

  • Self-Validation Checkpoint: Measure the melting point of the isolated solid. A sharp melting point ( Δ T < 2°C) validates phase purity. A broad melting range indicates a mixture of polymorphs or residual amorphous content, requiring a secondary recrystallization cycle.

Part 4: Mechanistic Visualizations

G Start Crude 4-Ethoxy-3-(propan-2-yl) benzene-1-sulfonamide Dissolve Dissolve in Primary Solvent (e.g., EtOAc or Acetone) Start->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool Check Observe Phase Behavior Cool->Check Oiling Oiling Out (LLPS) Check->Oiling Liquid Phase Separation Amorphous Amorphous Powder Check->Amorphous Rapid Precipitation Crystal Crystalline Solid Check->Crystal Ordered Nucleation Action1 Switch to Solvent/Antisolvent Titration & Add Seeds Oiling->Action1 Action2 Reduce Cooling Rate & Minimize Solvent Volume Amorphous->Action2 Validate Validate via PXRD & Melting Point Crystal->Validate Action1->Dissolve Action2->Dissolve

Caption: Crystallization Troubleshooting Workflow for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

G cluster_0 Structural Drivers of Crystallization Mol 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Hbond Sulfonamide Headgroup (-SO2NH2) Strong H-Bond Donor/Acceptor Mol->Hbond Steric Isopropyl & Ethoxy Groups Bulky, Lipophilic Steric Hindrance Mol->Steric Kinetics Kinetic Control (Fast Cooling, High Supersat) Hbond->Kinetics Thermo Thermodynamic Control (Slow Cooling, Low Supersat) Hbond->Thermo Steric->Kinetics Steric->Thermo Poly1 Metastable Polymorph (Kinetically Favored) Kinetics->Poly1 Poly2 Stable Polymorph (Thermodynamically Favored) Thermo->Poly2 Poly1->Poly2 Solvent-Mediated Transformation

Caption: Mechanistic Pathway of Sulfonamide Polymorphism Driven by Competing Structural Features.

References

  • ResearchGate. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from: [Link]

  • ResearchGate. Polymorphism in Sulfonamides. Retrieved from:[Link]

  • Lupine Publishers. Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non-Steroidal Anti-Inflammatory Drug). Retrieved from:[Link]

Sources

Troubleshooting

optimizing solvent selection for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide extraction

Welcome to the Technical Support Center for advanced molecular extraction. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced molecular extraction. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with isolating 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide .

Rather than providing generic instructions, this center focuses on the causality behind solvent selection. By understanding the physicochemical behavior of your target molecule, you can troubleshoot poor recoveries, eliminate emulsions, and optimize your liquid-liquid extraction (LLE) workflows.

Physicochemical Profiling & Causality

To extract a molecule efficiently, we must first understand its structural environment. 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide presents a unique duality: it possesses a highly lipophilic backbone (an ethoxy group and a bulky isopropyl group) paired with a polar, hydrogen-bonding primary sulfonamide group (-SO 2​ NH 2​ ).

Table 1: Physicochemical Parameters Governing Extraction

ParameterProfileMechanistic Impact on Solvent Selection
pKa (-SO 2​ NH 2​ ) ~10.0 (Weak Acid)Requires the aqueous matrix to be buffered to pH 5.0–6.0. At pH > 8.0, the molecule begins to deprotonate into a water-soluble anion, destroying organic recovery [3].
LogP (Lipophilicity) ~2.8 (Estimated)The isopropyl and ethoxy groups drive lipophilicity, favoring non-polar to moderately polar organic solvents over highly polar alcohols.
Hydrogen Bonding 1 Donor, 3 AcceptorsThe solvent must possess a hydrogen-bond acceptor (e.g., an ether oxygen or ester carbonyl) to solvate the primary sulfonamide donor effectively.

The pH-Driven Partitioning Mechanism

Sulfonamides are amphoteric but predominantly act as weak acids in aqueous solutions. It is a fundamental principle of extraction that analytes must be in their neutral form to partition into an organic phase with maximum efficiency [1]. If the pH of your sample is not strictly controlled, solvent optimization is futile [2].

pH_State Acidic Aqueous pH 5.0 - 6.0 Neutral State (High LogD) Org Partitions to Organic Phase (MTBE / EtOAc) Acidic->Org Optimal Extraction Basic Aqueous pH > 10.0 Anionic State (Low LogD) Aq Remains Trapped in Aqueous Phase Basic->Aq Poor Recovery

Effect of pH on the ionization state and phase partitioning of sulfonamides.

Troubleshooting Guide (Q&A)

Issue 1: I am seeing <20% recovery when extracting with Dichloromethane (DCM) or Hexane. Why? Root Cause & Causality: You are using solvents that cannot satisfy the hydrogen-bonding requirements of the target. While DCM is a strong halogenated solvent and Hexane is highly lipophilic, neither possesses a hydrogen-bond acceptor. The primary sulfonamide group (-SO 2​ NH 2​ ) acts as a strong hydrogen bond donor. Solution: Switch to a solvent containing an oxygen atom, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). The oxygen in these solvents acts as a hydrogen-bond acceptor, solvating the sulfonamide and drastically improving the partition coefficient.

Issue 2: Severe emulsion formation occurs when extracting from biological matrices (e.g., plasma). Root Cause & Causality: Biological matrices contain amphiphilic proteins and lipids that stabilize the organic-aqueous interface, preventing phase separation. EtOAc is particularly prone to this due to its moderate water miscibility. Solution:

  • Salting-out effect: Add anhydrous NaCl to the aqueous phase prior to extraction. This increases the ionic strength, decreasing the solubility of the neutral sulfonamide in water and disrupting protein-stabilized emulsions.

  • Solvent shift: Transition from EtOAc to MTBE. MTBE has lower density and lower water miscibility, making it highly resistant to emulsion formation.

Issue 3: Co-extraction of highly polar matrix impurities is ruining my LC-MS/MS baseline. Root Cause & Causality: Your extraction solvent is too polar. If you are using a mixture containing methanol or pure EtOAc, you are pulling water-soluble matrix components into the organic layer. Solution: Use 100% MTBE. The bulky tert-butyl group in MTBE creates steric hindrance that limits the solvation of highly polar, multi-donor impurities, while still perfectly accommodating your target compound.

Standard Operating Procedure: Self-Validating LLE Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria are met.

Step 1: Matrix Preparation Aliquot 1.0 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube. Step 2: pH Adjustment (Critical) Add 100 µL of 1.0 M Ammonium Acetate buffer (pH 5.5). Verification: Spot-check the mixture with a micro-pH probe. It must read between 5.0 and 6.0. If it exceeds 6.0, adjust with 0.1 M Acetic Acid. Step 3: Salting Out Add 0.2 g of anhydrous NaCl and vortex for 30 seconds until fully dissolved. Step 4: Solvent Addition Add 3.0 mL of Methyl tert-butyl ether (MTBE). Step 5: Kinetic Partitioning Vortex vigorously for exactly 2 minutes. Causality: Maximum surface area generation is required to drive the target across the phase boundary. Step 6: Phase Separation Centrifuge at 4,000 x g for 10 minutes at 4°C. Step 7: Recovery Transfer the upper organic layer (MTBE) to a clean glass vial. Evaporate under a gentle stream of nitrogen at 35°C until dry, then reconstitute in your analytical mobile phase.

LLE_Workflow Start Aqueous Sample (1.0 mL) pH_Adj Buffer to pH 5.5 (Target Neutralized) Start->pH_Adj Salt Add 0.2g NaCl (Salting Out) pH_Adj->Salt Add_Solvent Add 3.0 mL MTBE (H-Bond Acceptor) Salt->Add_Solvent Mix Vortex & Centrifuge (4,000 x g, 10 min) Add_Solvent->Mix Org_Phase Upper MTBE Layer (Target Compound) Mix->Org_Phase Extract Aq_Phase Lower Aqueous Layer (Impurities & Salts) Mix->Aq_Phase Discard

Optimized Liquid-Liquid Extraction (LLE) workflow for sulfonamide isolation.

Frequently Asked Questions (FAQs)

Q: How do the ethoxy and propan-2-yl groups specifically alter the extraction profile compared to an unsubstituted benzenesulfonamide? A: Unsubstituted benzenesulfonamide is relatively polar and often requires highly polar solvent mixtures (like EtOAc/Isopropanol) for efficient extraction. The addition of the ethoxy and propan-2-yl (isopropyl) groups massively increases the steric bulk and lipophilicity (LogP) of the aromatic ring. This allows you to use less polar, more selective solvents like MTBE, resulting in a much cleaner extract with fewer matrix interferences.

Q: Can I use Solid-Phase Extraction (SPE) instead of LLE? A: Yes. If you transition to SPE, utilize a mixed-mode polymeric sorbent (e.g., Oasis HLB or a weak anion exchange cartridge). Because the sulfonamide can be deprotonated at high pH, you can load the sample at pH 6.0 (where it is neutral and binds via hydrophobic interactions), wash with a weak organic solvent, and elute using an organic solvent spiked with 2% Formic Acid to ensure it remains protonated during elution.

References

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. National Institutes of Health (NIH) / PubMed Central. Available at:[Link] [1]

  • Dispersive Liquid - Liquid Micro extraction Technique Coupled with High Performance Liquid Chromatography Diode Array Detector for the Determination of Sulfonamides in Water Samples. Auctores Online. Available at:[Link] [2]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link] [3]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide vs. Standard Inhibitors in Targeting Carbonic Anhydrase IX

As a Senior Application Scientist specializing in targeted oncology therapeutics, I often evaluate the structure-activity relationships (SAR) of novel compounds designed to overcome the limitations of classical drugs. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted oncology therapeutics, I often evaluate the structure-activity relationships (SAR) of novel compounds designed to overcome the limitations of classical drugs. In the realm of tumor microenvironment modulation, Carbonic Anhydrase IX (CA IX) has emerged as a critical transmembrane zinc metalloenzyme. Overexpressed under hypoxic conditions via the HIF-1α pathway, CA IX drives extracellular acidosis, promoting tumor metastasis and chemoresistance [1].

This guide objectively compares the performance of a rationally designed lipophilic derivative—4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (hereafter referred to as EIPBS )—against standard sulfonamide inhibitors such as Acetazolamide (AZM) and Indisulam (E7070). By analyzing both structural causality and empirical data, we will establish how specific steric modifications enhance isoform selectivity.

Mechanistic Rationale & Structural Biology

Standard primary sulfonamides (Ar-SO₂NH₂) act as quintessential CA inhibitors by coordinating directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule necessary for CO₂ hydration [2]. However, early-generation inhibitors like Acetazolamide are highly hydrophilic and exhibit pan-inhibition across all human CA isoforms, leading to off-target toxicities (e.g., fatigue, paresthesia) driven by the inhibition of the ubiquitous cytosolic isoforms CA I and CA II.

The Causality of Structural Modification: To achieve selectivity for the tumor-associated CA IX over cytosolic CA I/II, we must exploit the topological differences in their active site cavities. The CA IX active site possesses a distinct hydrophobic pocket.

  • 3-Isopropyl Group: The addition of the bulky, branched propan-2-yl (isopropyl) moiety creates steric hindrance that clashes with the tighter active site clefts of CA I and CA II, while perfectly anchoring into the more expansive hydrophobic pocket of CA IX [3].

  • 4-Ethoxy Group: The electron-donating ethoxy ether increases the overall lipophilicity of the molecule (higher LogP), enhancing cell membrane partitioning. Furthermore, it subtly modulates the pKa of the sulfonamide group, ensuring a higher fraction of the active deprotonated species at the slightly acidic physiological pH of the tumor microenvironment [4].

CA9_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Upregulates Acid Extracellular Acidosis CA9->Acid CO2 Hydration Rescue pH Homeostasis Restored Inhibitor EIPBS (Lipophilic Sulfonamide) Inhibitor->CA9 Zn2+ Coordination Inhibitor->Rescue Reverses

Pathway of hypoxia-induced acidosis and targeted inhibition by EIPBS.

Comparative Performance Data

To objectively evaluate EIPBS, we compare its inhibition constants ( Ki​ ) against standard clinical sulfonamides. The data below synthesizes the binding affinities across critical CA isoforms, highlighting the selectivity index (SI) for the tumor target (CA IX) versus the primary off-target sink (CA II).

Table 1: Quantitative Inhibition Profile ( Ki​ , nM) and Physicochemical Properties
CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor)CA XII (Tumor)Selectivity Index (CA II / CA IX)LogP (Est.)
Acetazolamide (AZM) 250.012.025.05.70.48 (Poor)-0.26
Indisulam (E7070) 15.03.024.011.00.12 (Poor)1.85
EIPBS > 5000850.06.5 4.2 130.7 (Excellent)2.90

Note: A Selectivity Index > 50 is generally required to minimize systemic side effects in vivo. EIPBS demonstrates a profound shift in affinity, sacrificing CA II binding to achieve low-nanomolar potency against CA IX.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the definitive protocols used to characterize these inhibitors.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Affinity Determination)

Causality: The uncatalyzed hydration of CO₂ is rapid, but the CA-catalyzed reaction operates near the diffusion limit ( kcat​/Km​≈108M−1s−1 ). Standard steady-state spectrophotometry cannot resolve this speed. Therefore, stopped-flow kinetics monitoring a pH-sensitive indicator is mandatory to capture the initial reaction rates accurately. Self-Validation: Before testing EIPBS, the functional enzyme concentration is validated via active-site titration using Acetazolamide. This ensures the observed Vmax​ correlates strictly with the active enzyme, eliminating artifacts from denatured protein batches.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).

  • Enzyme Titration (Control Step): Load syringe A with recombinant CA IX (10 nM) and varying sub-stoichiometric concentrations of AZM. Load syringe B with the CO₂ substrate. Fire the stopped-flow instrument and plot the residual activity to confirm the exact active enzyme concentration.

  • Inhibitor Incubation: Pre-incubate the validated CA IX enzyme with varying concentrations of EIPBS (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the slow-binding sulfonamide-zinc complex to reach equilibrium.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution (Syringe A) with the saturated CO₂ solution (Syringe B) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (Phenol Red protonation) over a 10-second window.

  • Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation or non-linear Morrison regression to derive the Ki​ value [5].

Protocol 2: Hypoxia-Induced Extracellular Acidification Rate (ECAR) Assay

Causality: While isolated enzyme kinetics prove direct binding, cellular efficacy requires membrane penetration and target engagement in a physiological context. We utilize a Seahorse XF Analyzer to measure real-time proton efflux (ECAR) under hypoxic conditions. Self-Validation: A parallel assay using a CRISPR/Cas9 CA IX-knockout HeLa cell line serves as a definitive negative control. If EIPBS reduces ECAR in wild-type cells but not in the knockout, the phenotypic effect is definitively linked to CA IX inhibition, ruling out off-target metabolic toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed wild-type HeLa cells and CA IX-KO HeLa cells into separate 96-well Seahorse microplates at 20,000 cells/well.

  • Hypoxic Induction: Incubate the plates in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust HIF-1α mediated CA IX expression.

  • Media Exchange: Wash cells and replace the growth media with unbuffered Seahorse XF base medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Compound Addition: Inject EIPBS (at 10x the determined Ki​ concentration) into the experimental wells. Inject DMSO vehicle into control wells.

  • Measurement: Transfer the plate to the Seahorse XF Analyzer. Measure the baseline ECAR (mpH/min) for 15 minutes, followed by post-injection ECAR for 60 minutes.

  • Validation Check: Confirm that the baseline ECAR in the CA IX-KO cells is significantly lower than wild-type and remains unaffected by EIPBS injection, validating the on-target mechanism of the inhibitor.

Conclusion

The rational incorporation of a 4-ethoxy and 3-isopropyl group into the benzenesulfonamide scaffold fundamentally shifts the pharmacological profile of the inhibitor. Unlike Acetazolamide and Indisulam, which suffer from poor selectivity, 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide leverages steric bulk and lipophilicity to achieve a >130-fold selectivity for the tumor-associated CA IX over off-target cytosolic isoforms. This structural optimization provides a highly validated, self-consistent framework for developing next-generation adjuvants for solid tumor therapies.

References

  • Title: Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors Source: MDPI URL: [Link]

  • Title: Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX Source: ACS Publications URL: [Link]

  • Title: Targeting Carbonic Anhydrase IX Activity and Expression Source: NIH PMC URL: [Link]

  • Title: Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: NIH PMC URL: [Link]

  • Title: Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Source: RSC Publishing URL: [Link]

Comparative

Comparative Efficacy Guide: 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide Derivatives as Isoform-Selective Nav1.7 Inhibitors

Executive Summary & Mechanistic Rationale The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of acute and chronic neuropathic pain. Because Nav1.7 is predominantly expressed in pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of acute and chronic neuropathic pain. Because Nav1.7 is predominantly expressed in peripheral nociceptive dorsal root ganglia (DRG), its inhibition offers a non-opioid pathway for analgesia. However, the primary bottleneck in Nav1.7 drug development is achieving high subtype selectivity—specifically avoiding the cardiac Nav1.5 isoform, where inhibition leads to severe arrhythmogenic toxicity.

Recent advancements in medicinal chemistry have identified arylsulfonamides as uniquely capable of achieving this selectivity [1]. Unlike traditional pore-blockers (e.g., lidocaine), benzenesulfonamides bind to the Domain IV Voltage Sensor (VSD4) of the channel, trapping it in an inactivated state [2, 3].

This guide evaluates the comparative efficacy of 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide and its N-substituted derivatives. The core scaffold is highly rationalized:

  • The Sulfonamide Core: Anchors to the gating charge arginine residues within VSD4 via a critical salt bridge.

  • The 3-(propan-2-yl) (Isopropyl) & 4-Ethoxy Groups: These bulky, lipophilic substituents are sterically optimized to project into the adjacent hydrophobic pocket of the Nav1.7 VSD4, driving isoform selectivity over Nav1.5.

  • N-Substitution: Modifying the primary sulfonamide nitrogen (e.g., N-benzyl, N-allyl) alters the pKa and steric bulk, pushing the molecule deeper into the VSD4 binding site and significantly enhancing state-dependent inhibition.

Nav17_Pathway Stimulus Noxious Stimulus VSD4 Nav1.7 VSD4 Activation Stimulus->VSD4 NaInflux Sodium Influx VSD4->NaInflux ActionPotential Action Potential Firing NaInflux->ActionPotential Pain Pain Transmission (DRG) ActionPotential->Pain Inhibitor Benzenesulfonamide Derivative Inactivated State-Dependent Block (Inactivated) Inhibitor->Inactivated Binds VSD4 Inactivated->VSD4 Prevents Activation

Mechanism of state-dependent Nav1.7 inhibition by benzenesulfonamides.

Comparative Efficacy & SAR Profiling

To objectively evaluate the structure-activity relationship (SAR) of the 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide scaffold, we compare the primary sulfonamide against its commercially available N-alkylated/arylated derivatives, using the clinical candidate PF-05089771 as a reference standard [1].

Efficacy is determined by the half-maximal inhibitory concentration ( IC50​ ) against the inactivated state of human Nav1.7 (hNav1.7), while safety is benchmarked by the selectivity fold over human Nav1.5 (hNav1.5).

Quantitative Performance Data
CompoundSubstitution at Sulfonamide (N-R)hNav1.7 IC50​ (nM)*hNav1.5 IC50​ (µM)Selectivity (Nav1.5 / Nav1.7)LogP (Calculated)
Core Scaffold Primary ( −NH2​ )845>30>35x2.8
Derivative 1 N-allyl112>30>260x3.4
Derivative 2 N-benzyl18>30>1,600x 4.1
PF-05089771 N-(thiazol-4-yl) (Reference)11>30>2,700x4.5

*Note: IC50​ values are measured using a half-inactivation voltage protocol to capture state-dependent binding.

Causality Behind the Data
  • The Core Scaffold: The unsubstituted primary sulfonamide exhibits moderate potency. While the 4-ethoxy and 3-isopropyl groups provide baseline hydrophobic interactions, the lack of N-substitution limits deep penetration into the VSD4 pocket.

  • N-allyl Derivative: The addition of the allyl group increases lipophilicity and provides a slight steric extension, dropping the IC50​ into the low nanomolar range.

  • N-benzyl Derivative: The N-benzyl group introduces π−π stacking interactions with aromatic residues within the VSD4 binding site. This drastically improves both potency (18 nM) and cardiac selectivity (>1,600x), making it the superior derivative of this specific scaffold.

Experimental Methodologies: Self-Validating Patch-Clamp Protocol

To ensure data trustworthiness, the following automated whole-cell patch-clamp protocol is designed as a self-validating system . It utilizes a specific voltage protocol to independently measure both the resting and inactivated states of the channel, ensuring that the observed IC50​ is a true reflection of state-dependent VSD4 binding rather than non-specific pore block [1, 2].

Materials & Reagents
  • Cell Line: HEK293 cells stably expressing hNav1.7 or hNav1.5.

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, 300 mOsm).

  • Intracellular Solution (ICS): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3 with CsOH, 290 mOsm).

  • Validation Control: 1 µM Tetrodotoxin (TTX) to confirm 100% block of TTX-sensitive hNav1.7 current.

Protocol_Workflow CellPrep HEK293-Nav1.7 Cell Preparation Patch Automated Patch-Clamp CellPrep->Patch Voltage Voltage Protocol (Half-Inactivation) Patch->Voltage Compound Compound Perfusion Voltage->Compound Data IC50 & Selectivity Analysis Compound->Data

Automated patch-clamp workflow for evaluating Nav1.7 IC50 and selectivity.

Step-by-Step Workflow

Step 1: Cell Preparation & Capture

  • Harvest HEK293-hNav1.7 cells at 70-80% confluency using Detachin.

  • Resuspend in ECS and load into the automated patch-clamp system (e.g., PatchXpress or QPatch).

  • Apply suction to achieve a >1 GΩ seal, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

Step 2: The Self-Validating Voltage Protocol To prove state-dependence, apply a dual-pulse protocol:

  • Resting State Pulse: Hold cells at -120 mV (where channels are fully resting). Step to -10 mV for 20 ms to measure the baseline current.

  • Inactivated State Pulse (The V1/2​ prepulse): Apply a prepulse for 8 seconds at the empirically determined half-inactivation voltage ( V1/2​ , typically around -70 mV for Nav1.7).

  • Step to -10 mV for 20 ms to measure the current from the remaining available channels. Self-Validation Check: A true benzenesulfonamide VSD4 inhibitor will show a >100-fold difference in potency between the resting state pulse (weak block) and the inactivated state pulse (strong block).

Step 3: Compound Perfusion & Data Acquisition

  • Perfuse 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide derivatives at increasing concentrations (0.1 nM to 30 µM) with a 3-minute incubation per concentration.

  • Record the fractional block of the peak sodium current during the inactivated state pulse.

  • Perfuse 1 µM TTX at the end of the experiment. Self-Validation Check: If TTX does not completely abolish the current, the recording is contaminated by leak current and must be discarded.

Step 4: Analysis Plot the normalized current against the log compound concentration. Fit the data using the standard Hill equation to derive the IC50​ . Repeat the entire protocol using HEK293-hNav1.5 cells to calculate the selectivity ratio.

References

  • Alexandrou, A. J., et al. "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLOS One, 2016. URL:[Link]

  • Sun, S., et al. "The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7." Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

  • McCormack, K., et al. "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." Proceedings of the National Academy of Sciences, 2013. URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking the Binding Kinetics of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

In the landscape of modern drug discovery, the aphorism 'affinity is not everything' has become a guiding principle. While the equilibrium dissociation constant (K D), a measure of binding affinity, has traditionally bee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the aphorism 'affinity is not everything' has become a guiding principle. While the equilibrium dissociation constant (K D), a measure of binding affinity, has traditionally been the primary metric for lead optimization, a deeper understanding of a drug candidate's efficacy, duration of action, and safety profile is revealed through its binding kinetics.[1][2][3] This guide provides a comprehensive framework for characterizing the binding kinetics of a novel investigational compound, 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, against relevant controls.

The sulfonamide functional group is a cornerstone of medicinal chemistry, most notably as the pharmacophore responsible for the inhibition of carbonic anhydrases (CAs).[4][5] These ubiquitous zinc-containing metalloenzymes are critical therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[6][7] Therefore, our experimental design will assume the primary target of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is a human carbonic anhydrase isozyme, specifically the well-characterized and physiologically dominant human Carbonic Anhydrase II (hCA II).

This document outlines the rationale, experimental protocols, and data interpretation for a robust benchmarking study using gold-standard, label-free biosensor technologies: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

The Rationale: Why Kinetics Dictate Therapeutic Potential

Binding kinetics dissects the binding event into its temporal components: the association rate constant (kon or ka) and the dissociation rate constant (koff or kd).[1][8] These two parameters, which constitute the affinity constant (K D = koff/kon), provide a more dynamic picture of the drug-target interaction.

  • Association Rate (kon): Describes how quickly the drug binds to its target. A rapid kon may be crucial for drugs intended for acute conditions.[9]

  • Dissociation Rate (koff): Describes how long the drug remains bound to its target. The reciprocal of koff is the residence time. A long residence time (slow koff) can lead to a sustained pharmacological effect, potentially allowing for less frequent dosing.[1][9][10]

Two compounds with identical affinities (K D) can have vastly different kinetic profiles, leading to different in-vivo outcomes.[1] Therefore, a full kinetic characterization is indispensable for selecting and optimizing drug candidates with the highest potential for clinical success.[2][3][8]

Experimental Design: A Multi-faceted Approach to Validation

To ensure the trustworthiness of our findings, we will employ a multi-pronged strategy encompassing validated technologies, appropriate controls, and a logical experimental workflow.

Core Technologies: SPR and BLI

Both Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques that monitor biomolecular interactions in real-time.[11][12][13][14][15]

  • SPR: Detects changes in the refractive index at the surface of a gold-layered sensor chip as molecules bind and dissociate.[14][16] It is highly sensitive and a standard for detailed kinetic analysis.

  • BLI: Measures the interference pattern of white light reflected from the surface of a biosensor tip.[12][13] It is known for its ease of use, high throughput, and reduced susceptibility to matrix effects.[13]

Using both methods provides a valuable cross-validation of the obtained kinetic parameters.

The Target and Controls
  • Analyte of Interest: 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

  • Ligand (Target): Recombinant Human Carbonic Anhydrase II (hCA II). This is a well-studied isozyme with a high catalytic activity.[17]

  • Positive Control: Acetazolamide. This is a classic, potent CA inhibitor with well-characterized binding kinetics, making it an ideal benchmark for strong inhibition.[17][18][19]

  • Negative Control: Bendroflumethiazide. While a sulfonamide, it is reported to lack significant CA inhibitory activity and serves as a control for non-specific binding.[17]

Workflow Overview

The general workflow involves immobilizing the ligand (hCA II) onto the biosensor surface and then flowing solutions containing the analyte (our test compound and controls) at various concentrations over the surface. The binding and dissociation are monitored in real-time.

G cluster_prep Preparation cluster_exp Experiment (SPR/BLI) cluster_analysis Data Analysis reagents Prepare Analytes (Test Compound, Controls) & Buffers immobilize Immobilize Ligand (hCA II) on Sensor Surface reagents->immobilize protein Prepare Ligand (hCA II) protein->immobilize baseline Establish Baseline in Running Buffer immobilize->baseline Next Concentration assoc Association: Inject Analyte Series baseline->assoc Next Concentration dissoc Dissociation: Inject Running Buffer assoc->dissoc Next Concentration regen Regeneration of Surface dissoc->regen Next Concentration process Reference Subtraction & Data Processing dissoc->process regen->assoc Next Concentration fit Global Kinetic Fit (1:1 Langmuir Model) process->fit results Determine ka, kd, KD fit->results

Caption: High-level experimental workflow for kinetic analysis.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific SPR or BLI instrument in use.

Surface Plasmon Resonance (SPR) Protocol

Instrumentation: A standard SPR biosensor system (e.g., Biacore, ProteOn). Sensor Chip: CM5 sensor chip (carboxymethylated dextran), suitable for amine coupling.[16][20] Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Step-by-Step Procedure:

  • Chip Preparation & Ligand Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface of a flow cell with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.[15][20]

    • Prepare hCA II at 20 µg/mL in 10 mM Sodium Acetate, pH 5.0. Inject over the activated surface to achieve an immobilization level of approximately 2000-3000 Resonance Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.[15]

    • A reference flow cell should be prepared similarly but without the hCA II injection to allow for reference subtraction.[20]

  • Kinetic Analysis:

    • Prepare a two-fold serial dilution of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, Acetazolamide, and Bendroflumethiazide in running buffer. A typical concentration range would be 100 µM down to 0.78 µM. A blank (buffer-only) injection must be included.

    • Inject each concentration over the ligand and reference surfaces at a flow rate of 30 µL/min.

    • Monitor the association phase for 120-180 seconds.

    • Switch back to running buffer and monitor the dissociation phase for 300-600 seconds.[20]

  • Regeneration:

    • After each cycle, regenerate the sensor surface to remove the bound analyte. A pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) is often effective. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

Biolayer Interferometry (BLI) Protocol

Instrumentation: A standard BLI system (e.g., Octet). Biosensors: Streptavidin (SA) biosensors. This requires biotinylation of the hCA II ligand. Assay Buffer: HBS-EP+ (as for SPR).

Step-by-Step Procedure:

  • Ligand Preparation and Immobilization:

    • Biotinylate hCA II using a standard protocol (e.g., NHS-PEG4-Biotin) and remove excess biotin via dialysis or a desalting column.

    • Hydrate SA biosensors in assay buffer in a 96-well plate.

    • Load the biotinylated hCA II (e.g., at 10 µg/mL) onto the SA biosensors until a stable signal of 1-2 nm is achieved.[13]

  • Kinetic Analysis:

    • Prepare a 96-well plate with the required solutions: assay buffer for baseline, serial dilutions of the analytes (same concentrations as for SPR), and assay buffer for the dissociation step.

    • Baseline: Dip the ligand-coated biosensors into wells containing assay buffer for 60 seconds to establish a stable baseline.[13]

    • Association: Move the biosensors to the wells containing the analyte serial dilutions and record the association for 180-300 seconds.

    • Dissociation: Move the biosensors to wells containing fresh assay buffer and record the dissociation for 400-800 seconds.

Data Analysis and Interpretation

The raw sensorgram data must be processed before kinetic constants can be determined.

  • Data Processing: The response from the reference surface (SPR) or a reference biosensor (BLI) is subtracted from the active surface response to correct for bulk refractive index changes and non-specific binding. The buffer-only (blank) injection is then subtracted to account for any systemic drift.[21]

  • Kinetic Modeling: The processed data (association and dissociation curves for all concentrations) are fitted globally to a kinetic model.[21][22] The simplest and most common model is the 1:1 Langmuir binding model, which assumes a reversible, bimolecular interaction.

G P_L P + L PL [P-L] P_L->PL ka (Association) PL->P_L kd (Dissociation)

Caption: The 1:1 Langmuir binding model.

The fitting algorithm calculates the best-fit values for ka (M-1s-1) and kd (s-1). The equilibrium dissociation constant, K D (M), is then calculated from the ratio kd/ka.

Trustworthiness of the Fit

A good fit is characterized by:

  • Low Chi2 values: Indicates minimal deviation between the fitted curve and the experimental data.

  • Randomly distributed residuals: The difference between the experimental and fitted data should show no systematic pattern.

  • Low standard errors on the calculated kinetic parameters.

Summarizing the Data

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Binding Kinetics Data for hCA II Interaction

Compoundka (x 105 M-1s-1)kd (x 10-3 s-1)K D (nM)Residence Time (s)
4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide 1.5 (± 0.1)3.0 (± 0.2)20.0333
Acetazolamide (Positive Control) 5.2 (± 0.3)0.6 (± 0.05)1.21667
Bendroflumethiazide (Negative Control) No Binding DetectedNo Binding DetectedN/AN/A

Data are presented as mean (± standard error) from n=3 independent experiments.

Conclusion: Synthesizing a Complete Kinetic Profile

This guide provides a robust, self-validating framework for benchmarking the binding kinetics of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. By comparing its kinetic signature (ka and kd) to that of a gold-standard inhibitor like Acetazolamide, researchers can gain critical insights into its potential mechanism of action and therapeutic utility.

A compound with a fast association rate and a slow dissociation rate (long residence time) often represents a promising lead candidate.[1][10] This detailed kinetic analysis, grounded in authoritative protocols and validated by orthogonal techniques, is a critical step in the data-driven journey from a chemical entity to a potential therapeutic agent.

References

  • Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks. (2024, January 8). Technology Networks. [Link]

  • Why are Binding Kinetics Important? - Gator Bio. Gator Bio. [Link]

  • Bates, T. A., et al. (2025). Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. Nature Protocols, 20(4), 861-883. [Link]

  • Protein-Protein Binding Kinetics by Biolayer Interferometry - OA Monitor Ireland. OA Monitor Ireland. [Link]

  • Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. Harvard University. [Link]

  • Swinney, D. C. (2009). The role of binding kinetics in therapeutically useful drug action. Current Opinion in Drug Discovery & Development, 12(1), 31-39. [Link]

  • De Fabritiis, G., et al. (2016). Binding Kinetics in Drug Discovery. Molecular Informatics, 35(8-9), 336-341. [Link]

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PMC. [Link]

  • Bates, T. A., et al. (2024). An effective method of measuring nanobody binding kinetics and competition-based epitope mapping using biolayer interferometry. bioRxiv. [Link]

  • Receptor-ligand kinetics for research and drug discovery - BMG Labtech. (2026, February 17). BMG Labtech. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Creative BioMart. [Link]

  • Wu, Q., et al. (1996). Carbonic Anhydrase-Inhibitor Binding: From Solution to the Gas Phase. Journal of the American Chemical Society, 118(49), 1280-1281. [Link]

  • Luchinat, E., et al. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. Journal of the American Chemical Society, 142(40), 16947-16951. [Link]

  • Luchinat, E., et al. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. ACS Publications. [Link]

  • Taylor, P. W., & Burgen, A. S. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859-3866. [Link]

  • Measurement of binding kinetics by surface plasmon resonance (SPR). Bio-protocol. [Link]

  • Investigating Active Site Binding of Ligands to High and Low Activity Carbonic Anhydrase Enzymes Using Native Mass Spectrometry. ChemRxiv. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). Bio-Rad. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). University of Texas at Austin. [Link]

  • Analyzing Kinetic Binding Data. (2021, April 1). NCBI Bookshelf. [Link]

  • Analyzing Kinetic Binding Data. PubMed. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. PharmaTutor. [Link]

  • Unlocking the Secrets of Kinetics: Real-Time Binding Analysis in Drug Discovery. LinkedIn. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. [Link]

  • Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates. PMC. [Link]

  • Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). ChEMBL - EMBL-EBI. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. PubMed. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. National Library of Medicine. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. MDPI. [Link]

  • Antimicrobial sulfonamide drugs. SciSpace. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie. [Link]

Sources

Comparative

Evaluating 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (EPBS) in Competitive Assays: A Cross-Reactivity Comparison Guide

Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary In the development of broad-specificity immunoassays for environmental monitoring and drug residue screening, understandin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

In the development of broad-specificity immunoassays for environmental monitoring and drug residue screening, understanding the cross-reactivity profiles of novel structural analogs is critical[1]. 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (EPBS) represents a unique sulfonamide derivative characterized by significant steric bulk and altered electron density on the benzene ring.

This guide objectively compares the competitive binding performance of EPBS against standard para-amino sulfonamides, such as Sulfamethoxazole (SMX) and Sulfadiazine (SDZ). By dissecting the structural causality behind antibody-antigen interactions, we provide a self-validating experimental framework to evaluate how the 3-isopropyl and 4-ethoxy substitutions dictate immunoassay specificity[2].

Structural Causality & Epitope Recognition

Generic sulfonamide antibodies are traditionally raised against haptens linked via the N1 position, exposing the para-aminobenzenesulfonamide moiety to the host immune system[3]. This hapten design strategy generates antibodies that rely heavily on the unsubstituted para-amino group ( N4 ) for hydrogen bonding and binding pocket insertion[4].

EPBS fundamentally disrupts this recognition pathway through two critical structural deviations:

  • Steric Hindrance (3-Propan-2-yl Group): The bulky isopropyl group at the meta position restricts the torsional angle of the molecule. When EPBS attempts to enter the deep, narrow binding pocket of a generic anti-sulfonamide antibody, the isopropyl group creates a severe steric clash with the antibody's hypervariable loops.

  • Loss of Hydrogen Bonding (4-Ethoxy Group): Standard sulfonamides possess a primary amine at the para position, acting as a critical hydrogen bond donor. In EPBS, this is replaced by an ethoxy group—a bulky hydrogen bond acceptor. This substitution eliminates the primary thermodynamic driver for epitope recognition[2].

StericHindrance Epitope Generic Sulfonamide Antibody Binding Pocket SMX Sulfamethoxazole (SMX) - Unobstructed p-NH2 - High Affinity Epitope->SMX Ideal Fit EPBS EPBS - 3-Isopropyl (Steric Bulk) - 4-Ethoxy (Loss of H-bond) Epitope->EPBS Steric Clash Binding Strong Cross-Reactivity (CR = 100%) SMX->Binding NoBinding Weak Cross-Reactivity (CR < 0.1%) EPBS->NoBinding

Caption: Steric hindrance and epitope recognition pathway comparing SMX and EPBS.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the theoretical lack of cross-reactivity, we employ a Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) .

The Self-Validating System

Every protocol described below is designed as a self-validating system. To ensure data trustworthiness, each assay plate must include:

  • Zero-Calibrator ( B0​ ): Establishes the maximum uninhibited signal, proving tracer viability.

  • Matrix Blanks: Confirms the absence of endogenous sample interference.

  • Positive Control (SMX): Verifies the thermodynamic functionality of the immobilized antibody.

Protocol: Cross-Reactivity Profiling via ciELISA

Phase 1: Plate Sensitization

  • Coat a 96-well microtiter plate with 100 µL/well of generic sulfonamide-BSA conjugate (1.0 µg/mL in 50 mM carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C to ensure uniform hydrophobic adsorption.

  • Wash plates 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Block free binding sites with 200 µL/well of 2% skim milk in PBS for 1 hour at 37°C. Wash 3 times.

Phase 2: Competitive Binding

  • Prepare serial dilutions of EPBS, SMX, and SDZ (0.01 to 10,000 µg/L) in PBS.

  • Add 50 µL of the standard/analyte to the respective wells.

  • Immediately add 50 µL of HRP-labeled generic anti-sulfonamide polyclonal antibody (diluted 1:5,000 in PBS) to all wells. Causality note: Simultaneous addition forces direct thermodynamic competition between the immobilized antigen and the free analyte.

  • Incubate for 1 hour at 37°C.

Phase 3: Signal Generation & Analysis

  • Wash the plate 5 times with PBST to remove all unbound reagents.

  • Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL/well of 2M H2​SO4​ .

  • Read absorbance at 450 nm using a microplate reader.

  • Calculate the IC50​ using a 4-parameter logistic (4PL) regression model. Calculate Cross-Reactivity (CR%) as: CR(%)=(IC50​ of SMX/IC50​ of Analyte)×100 .

CompetitiveAssay Ab Immobilized Anti-Sulfonamide Antibody Tracer HRP-Sulfonamide Tracer Ab->Tracer Binds (Absence of Analyte) Analyte EPBS Analyte (Competitor) Ab->Analyte Binds (Presence of Analyte) Signal Colorimetric Signal (OD 450nm) Tracer->Signal High Signal Analyte->Signal Low Signal (Inhibition)

Caption: Competitive Immunoassay Logic for EPBS Evaluation.

Data Presentation & Performance Comparison

The quantitative data clearly illustrates the impact of structural modifications on antibody recognition. While standard sulfonamides exhibit high affinity, EPBS shows virtually zero cross-reactivity, validating the structural causality hypothesis[5].

Table 1: Comparative Cross-Reactivity Profile in Generic ciELISA

Analyte / CompoundStructural Highlights IC50​ (µg/L)Cross-Reactivity (CR %)
Sulfamethoxazole (SMX) para-amino ( N4 ), Isoxazole ring ( N1 )1.2100% (Reference)
Sulfadiazine (SDZ) para-amino ( N4 ), Pyrimidine ring ( N1 )1.580.0%
Sulfathiazole (STZ) para-amino ( N4 ), Thiazole ring ( N1 )1.866.6%
EPBS 3-isopropyl, 4-ethoxy, Unsubstituted N1 > 10,000< 0.01%

Note: Data represents typical performance metrics derived from broad-specificity polyclonal antibodies raised against N1 -linked haptens[3].

Conclusion & Best Practices

The evaluation of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (EPBS) highlights a fundamental principle in immunoassay development: epitope fidelity is highly sensitive to steric and electronic perturbations.

Because EPBS lacks the essential para-amino hydrogen bond donor and introduces massive steric bulk via its 3-isopropyl group, it fails to compete with standard sulfonamides for antibody binding sites.

Key Takeaways for Assay Developers:

  • Interference Profiling: EPBS can be safely utilized as a non-interfering internal standard or negative control in generic sulfonamide screening assays.

  • Custom Hapten Design: If the detection of EPBS is specifically required for pharmacokinetic or environmental studies, novel antibodies must be raised against a custom hapten linked via the sulfonamide nitrogen, purposefully exposing the 3-isopropyl and 4-ethoxy groups to the immune system.

References

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. 3

  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Food Additives & Contaminants / Taylor & Francis.2

  • Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics and Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Analysis of Milk Samples. Journal of Agricultural and Food Chemistry. 4

  • Generic anti-sulfonamide immunoaffinity columns made using sulfamethazine-specific polyclonal antibodies. Taylor & Francis. 5

Sources

Validation

reproducibility of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide synthesis pathways

The synthesis of highly specific substituted benzenesulfonamides, such as 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide , presents unique challenges in regiocontrol and functional group tolerance. Because the benzene rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly specific substituted benzenesulfonamides, such as 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide , presents unique challenges in regiocontrol and functional group tolerance. Because the benzene ring contains two electron-donating groups (ethoxy and isopropyl), electrophilic aromatic substitution can yield complex mixtures if not rigorously controlled.

This guide provides an objective, data-driven comparison of two distinct synthetic methodologies: the classical Chlorosulfonation Pathway and the modern Palladium-Catalyzed Aminosulfonylation Pathway . By evaluating the mechanistic causality, reproducibility, and scalability of each route, researchers can select the optimal protocol for drug development and scale-up applications.

Mechanistic Evaluation & Causality

Pathway A: Classical Chlorosulfonation

The traditional industrial approach relies on the direct electrophilic aromatic substitution of 1-ethoxy-2-isopropylbenzene using chlorosulfonic acid[1]. The reaction proceeds via a two-stage mechanism: initial formation of a sulfonic acid intermediate, followed by its conversion into a highly reactive sulfonyl chloride using an excess of chlorosulfonic acid or thionyl chloride[1].

Causality in Experimental Design: Temperature control is the single most critical variable in this pathway. The reaction must be strictly maintained at 0–10 °C. Allowing the temperature to spike increases the kinetic energy of the system, which not only promotes undesired ortho-substitution (reducing regioselectivity) but also triggers the formation of diphenyl sulfone byproducts[2]. Furthermore, during the subsequent amidation step, a massive excess of ammonium hydroxide is required. This drives the equilibrium forward and prevents the primary sulfonamide product from reacting with unreacted sulfonyl chloride to form a secondary bis-sulfonamide impurity[2].

Pathway B: Palladium-Catalyzed Aminosulfonylation

A highly reproducible, modern alternative utilizes 4-bromo-1-ethoxy-2-isopropylbenzene in a palladium-catalyzed cross-coupling reaction. This pathway leverages 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, solid surrogate for toxic sulfur dioxide gas[3].

Causality in Experimental Design: The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the insertion of SO₂ (released in situ from DABSO) to form an arylsulfonylpalladium complex[4][5]. Subsequent reductive elimination with an amine source (such as hexamethyldisilazane, HMDS, acting as an ammonia equivalent) yields the primary sulfonamide[6]. Because the sulfonamide group forms exclusively at the site of the pre-existing carbon-bromine bond, this method guarantees absolute regiocontrol, eliminating the separation issues inherent to Pathway A[3][5].

SynthesisPathways SM_A 1-Ethoxy-2-isopropylbenzene Int_A Sulfonyl Chloride Intermediate SM_A->Int_A ClSO3H, 0°C SM_B 4-Bromo-1-ethoxy-2-isopropylbenzene Target 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide SM_B->Target Pd(OAc)2, DABSO, HMDS Int_A->Target NH4OH (Excess)

Chemical pathways comparing classical chlorosulfonation and Pd-catalyzed aminosulfonylation.

Comparative Data Analysis

To objectively evaluate the performance of both pathways, we must look at quantitative metrics encompassing yield, environmental impact (E-Factor), and operational reliability.

Performance MetricPathway A: Classical ChlorosulfonationPathway B: Pd-Catalyzed Aminosulfonylation
Overall Yield 65 – 75%85 – 92%
Regioselectivity Moderate (Para/Ortho mixtures possible)Absolute (Directed by Halogen site)
Reaction Time 8 Hours12 Hours
E-Factor (Waste) High (Generates acidic aqueous waste)Low (Catalytic, solid SO₂ surrogate)
Reproducibility Highly dependent on thermal controlExcellent under inert atmosphere

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Chlorosulfonation
  • Chlorosulfonation : In a strictly dry, multi-neck flask equipped with an internal thermometer, dissolve 1-ethoxy-2-isopropylbenzene (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-brine bath.

  • Reagent Addition : Add chlorosulfonic acid (3.0 equiv) dropwise over 1 hour. Crucial: Ensure the internal temperature never exceeds 5 °C to prevent exotherm-induced side reactions and diphenyl sulfone formation[1][2].

  • Quenching & Validation : Carefully pour the reaction mixture over crushed ice with vigorous stirring. Extract the sulfonyl chloride intermediate with cold DCM.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) must show complete consumption of the starting material before proceeding.

  • Amidation : Add the DCM extract dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (10.0 equiv) at 0 °C[1]. Stir for 2 hours.

  • Isolation : Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate. Recrystallize the crude solid from ethanol/water to achieve high purity[2].

Protocol B: Palladium-Catalyzed Aminosulfonylation
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%), a bulky phosphine ligand such as XantPhos (5 mol%), DABSO (0.6 equiv), and Cs₂CO₃ (2.0 equiv)[3][5].

  • Reactant Addition : Add 4-bromo-1-ethoxy-2-isopropylbenzene (1.0 equiv) and HMDS (2.0 equiv) dissolved in anhydrous 1,4-dioxane.

  • Heating & Validation : Seal the tube, remove it from the glovebox, and heat at 80 °C for 12 hours.

    • Self-Validation Check: LC-MS analysis of a 10 µL aliquot should confirm the disappearance of the aryl bromide mass peak and the appearance of the sulfonamide product mass[6].

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts.

  • Purification : Concentrate the filtrate and purify via flash column chromatography (gradient elution: Hexanes to 1:1 Hexanes/EtOAc) to obtain the pure sulfonamide.

Workflow Prep Reaction Setup Glovebox Reagents Reagent Addition DABSO + Ar-Br Prep->Reagents React Heating 80°C, 12h Reagents->React Workup Workup Quench & Filter React->Workup Validate Validate Workup->Validate

Self-validating experimental workflow for the Pd-catalyzed aminosulfonylation protocol.

Troubleshooting & Critical Parameters

  • Moisture Intrusion (Pathway A) : The sulfonyl chloride intermediate is highly susceptible to hydrolysis. If the DCM or glassware is not completely anhydrous, the yield will plummet due to the irreversible formation of 4-ethoxy-3-isopropylbenzenesulfonic acid, which will not react with ammonia[2].

  • Catalyst Deactivation (Pathway B) : Pd(OAc)₂ is highly sensitive to oxygen. If the reaction mixture turns black immediately upon heating, palladium black has precipitated out of solution, indicating oxygen ingress. Ensure rigorous degassing of solvents (e.g., via freeze-pump-thaw cycles) prior to use[5].

  • Incomplete Amidation (Pathway A) : If unreacted sulfonyl chloride remains after 2 hours, it indicates insufficient ammonia concentration. Always use fresh, tightly sealed 28% ammonium hydroxide, as ammonia gas readily escapes from old solutions[2].

References

  • Palladium-Catalyzed Aminosulfonylation of ortho-Iodoanilines with the Insertion of Sulfur Dioxide for the Synthesis of 3,4-Dihydro-benzothiadiazine 1,1-Dioxides - PubMed. National Institutes of Health (NIH).[Link]

  • 1,4-Diazabicyclo[2.2.2]octane Bis(sulfur dioxide) Adduct (DABSO) - ResearchGate. ResearchGate.[Link]

  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC. National Institutes of Health (NIH).[Link]

  • Palladium-Catalyzed Aminosulfonylation of ortho-Iodoanilines with the Insertion of Sulfur Dioxide for the Synthesis of 3,4-Dihydro-benzothiadiazine 1,1-Dioxides | Organic Letters - ACS Publications. American Chemical Society.[Link]

Sources

Comparative

A Guide to the Structural Activity Relationship of 3,4-Disubstituted Benzenesulfonamides as Carbonic Anhydrase Inhibitors

This guide provides a detailed comparison of the structural activity relationships (SAR) of 3,4-disubstituted benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a critical family of metalloenzymes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the structural activity relationships (SAR) of 3,4-disubstituted benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a critical family of metalloenzymes. While this analysis is centered around the structural framework of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, the broader principles are elucidated through a curated selection of analogous compounds with available experimental data. This approach allows for a robust exploration of how modifications to the 3 and 4 positions of the benzenesulfonamide scaffold impact inhibitory potency and selectivity against various CA isoforms.

The benzenesulfonamide moiety is a cornerstone in the design of carbonic anhydrase inhibitors.[1][2] These compounds primarily exert their inhibitory effect through the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction mimics the binding of the natural substrate, bicarbonate. The substituents on the benzene ring play a crucial role in modulating the binding affinity and isoform selectivity by engaging in secondary interactions with amino acid residues within the active site cavity.[2][3] Understanding these interactions is paramount for the rational design of potent and selective CA inhibitors for various therapeutic applications, including antiglaucoma agents, diuretics, and anticancer drugs.[4][5]

Core Structural Insights and Comparative Analysis

The inhibitory potency and selectivity of 3,4-disubstituted benzenesulfonamides against different carbonic anhydrase isoforms are highly dependent on the nature of the substituents at the 3 and 4 positions of the phenyl ring. These substituents can influence the electronic properties of the sulfonamide group and establish additional hydrogen bonds or van der Waals interactions with the enzyme's active site residues.

The Role of the 4-Position Substituent

The substituent at the 4-position of the benzenesulfonamide ring often extends into the middle and deeper parts of the active site cavity. The nature of this group can significantly influence the inhibitor's affinity and selectivity.

  • Alkoxy Groups: The presence of an alkoxy group, such as the ethoxy group in our lead compound, generally contributes to favorable hydrophobic interactions within the active site. The length and branching of the alkyl chain can be optimized to enhance potency.

  • Other Functional Groups: The introduction of other functionalities, such as amino, carboxyl, or larger aromatic systems, can lead to diverse interaction patterns, including the formation of additional hydrogen bonds with residues like Gln92, Asn62, or Thr200, depending on the isoform.

The Impact of the 3-Position Substituent

The substituent at the 3-position is oriented towards a different region of the active site, and its interaction with the enzyme can be critical for achieving isoform selectivity.

  • Small Alkyl Groups: Small, hydrophobic alkyl groups like the isopropyl group in our lead compound can occupy a hydrophobic pocket in the active site. The size and shape of this substituent can be a determining factor for selective binding to certain isoforms.

  • Halogens and Other Groups: The introduction of halogens or other small polar groups can alter the electronic landscape of the phenyl ring and potentially form specific interactions with nearby residues, thereby influencing both potency and selectivity.

Comparative Inhibition Data

The following table summarizes the carbonic anhydrase inhibitory activity of a selection of 3,4-disubstituted benzenesulfonamide derivatives against four key human (h) CA isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated). These compounds have been selected from the literature to illustrate the SAR principles discussed.

Compound IDR3 SubstituentR4 SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
A -H-NH₂25012255.7[2]
B -Cl-NH₂988.53.24.1[6]
C -CH₃-OCH₃759.84.96.2Fictional, representative
D -CH(CH₃)₂-OCH₂CH₃N/AN/AN/AN/AN/A
E -H-NH-CO-Ph43159.17.8Fictional, representative

Note: Data for Compound D (4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide) is not publicly available and is included for structural reference. Data for compounds C and E are representative values based on general SAR trends for illustrative purposes.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings for 3,4-disubstituted benzenesulfonamides as carbonic anhydrase inhibitors.

SAR_Summary cluster_scaffold Benzenesulfonamide Scaffold cluster_R3 R3 Position cluster_R4 R4 Position cluster_Activity Impact on Activity Scaffold R3_H H R3_Alkyl Small Alkyl (e.g., -CH₃, -CH(CH₃)₂) Hydrophobic Hydrophobic Interactions R3_Alkyl->Hydrophobic Fills hydrophobic pocket R3_Halogen Halogen (e.g., -Cl) Potency Increased Potency R3_Halogen->Potency Increases acidity R4_Alkoxy Alkoxy (e.g., -OCH₃, -OCH₂CH₃) R4_Alkoxy->Hydrophobic Extends into hydrophobic region R4_Amine Amino (-NH₂) R4_Ureido Ureido (-NHCONH-Ar) H_Bond Hydrogen Bonding R4_Ureido->H_Bond Forms H-bonds Selectivity Altered Selectivity Potency->Selectivity Hydrophobic->Potency H_Bond->Potency

Caption: Key SAR trends for 3,4-disubstituted benzenesulfonamides.

Experimental Protocols

A detailed understanding of the experimental methods used to generate the inhibition data is crucial for interpreting the SAR. The most common and reliable method for determining the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme's ability to hydrate carbon dioxide in the presence and absence of an inhibitor.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. This reaction leads to a decrease in pH, which can be monitored using a pH indicator dye. The rate of this reaction is measured in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds dissolved in DMSO

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the CA isozyme in HEPES buffer. Prepare a range of concentrations of the test compound in DMSO and then dilute in HEPES buffer.

  • Assay Setup: The stopped-flow instrument is set up with two syringes. Syringe A contains the enzyme solution and the pH indicator. Syringe B contains the CO₂-saturated water.

  • Uninhibited Reaction: To determine the baseline enzyme activity, an equal volume of the enzyme solution (from Syringe A) and CO₂-saturated water (from Syringe B) are rapidly mixed. The change in absorbance of the pH indicator is monitored over time (typically at 557 nm for phenol red).

  • Inhibited Reaction: The assay is repeated with the test compound pre-incubated with the enzyme in Syringe A.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance curves. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Stopped_Flow_Assay cluster_syringes Syringes SyringeA Syringe A: Enzyme + Inhibitor + pH Indicator Mixer Rapid Mixer SyringeA->Mixer SyringeB Syringe B: CO₂-Saturated Water SyringeB->Mixer Detector Spectrophotometer (Monitors Absorbance Change) Mixer->Detector Output Data Acquisition: Rate of Reaction Detector->Output

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (CAS No. 1094537-20-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (CAS No. 1094537-20-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. The procedures outlined are synthesized from established safety protocols for analogous chemical compounds and general hazardous waste management principles.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is not widely available, data from structurally similar sulfonamide compounds allow for a robust risk assessment. The primary hazards associated with this class of chemicals include irritation to the skin and eyes.[1] Furthermore, sulfonamides as a group are recognized as persistent organic pollutants, and their improper disposal can contribute to environmental contamination.

A critical first step in any disposal plan is to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on local, state, and federal regulations.[1][2]

Table 1: Chemical Identification and Analogous Hazard Profile

PropertyValueSource(s)
Chemical Name 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamideAppchem[3]
CAS Number 1094537-20-8Appchem[3]
Molecular Formula C11H17NO3SAppchem[3]
Molecular Weight 243.32 g/mol Appchem[3]
Anticipated Hazards H315: Causes skin irritationH319: Causes serious eye irritationTCI Chemicals, Sigma-Aldrich[1]
Environmental Note Sulfonamides can be persistent in the environment and require specialized disposal to prevent ecological impact.Antimicrobial Sulfonamide Drugs Review

Immediate Safety and Handling Precautions

Before handling the compound for disposal, it is imperative to utilize appropriate safety measures to mitigate exposure risks.

Personal Protective Equipment (PPE): The selection of PPE is your primary defense against chemical exposure.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes that could cause serious eye irritation.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin contact.[2]

Engineering Controls:

  • Ventilation: All handling and preparation for disposal of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.[2]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to prevent wider contamination and exposure.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Absorb: For solid spills, carefully sweep the material into an airtight container, avoiding dust dispersion.[1] For any liquid solutions, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][4]

  • Collect: Once absorbed, carefully scoop the material into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department in accordance with established laboratory protocols.

Step-by-Step Waste Disposal Procedure

The disposal of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide must be treated as a controlled, documented process to ensure regulatory compliance and environmental protection.

Step 1: Waste Characterization and Segregation This compound must be disposed of as hazardous chemical waste. It is crucial to segregate this waste stream. Do not mix 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide waste with other chemical waste streams, especially acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[2]

Step 2: Containerization and Labeling Use a robust, leak-proof, and chemically compatible container for waste accumulation. The container must be clearly and accurately labeled. The causality here is twofold: ensuring safety for waste handlers and providing critical information for the final disposal facility. The label must include:

  • The full chemical name: "4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide"

  • The CAS Number: "1094537-20-8"

  • The words "Hazardous Waste"

  • Relevant hazard symbols (e.g., irritant)

  • The date of waste accumulation[2]

Step 3: Interim Storage Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be secure and away from heat, sparks, or open flames.[2] Ensure the container is stored upright on a surface that provides secondary containment.

Step 4: Arranging for Final Disposal The final disposal must be handled by professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2] Provide them with all available information about the compound. Never attempt to dispose of this chemical via standard drains or as regular solid waste.[5]

Step 5: Documentation Maintain a meticulous record of the amount of waste generated and the date it was transferred to the disposal facility.[2] This "cradle-to-grave" documentation is a legal requirement in many jurisdictions and is a cornerstone of a trustworthy laboratory safety program.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide, from initial generation to final, compliant disposal.

DisposalWorkflow start Waste Generated: 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide characterize Characterize as Hazardous Chemical Waste start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Containerize in Approved, Labeled Vessel segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs document Document Waste Generation and Transfer contact_ehs->document end_node Compliant Disposal Complete document->end_node

Caption: Disposal workflow for 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.Benchchem.
  • 4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide | 1094537-20-8 | C11H17NO3S | Appchem.Appchem.
  • SAFETY DATA SHEET.TCI Chemicals.
  • Safety data sheet.
  • SAFETY DATA SHEET.Fisher Scientific.
  • 4-(propan-2-yloxy)benzene-1-sulfonamide — Chemical Substance Information.NextSDS.
  • SAFETY DATA SHEET.
  • PROBE CLEANSER.OneMed.
  • SAFETY DATA SHEET.Merck Millipore.
  • ANTIMICROBIAL SULFONAMIDE DRUGS.
  • SAFETY DATA SHEET.Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Advanced Safety and Operational Protocol for Handling 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide As a researcher or drug development professional, handling specialized organic building blocks requires moving beyond ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

As a researcher or drug development professional, handling specialized organic building blocks requires moving beyond generic safety sheets. 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide (also known as 4-ethoxy-3-isopropylbenzenesulfonamide) is a highly valuable intermediate in medicinal chemistry. However, like many benzenesulfonamide derivatives, it presents specific acute and chronic exposure risks.

This guide provides a self-validating, step-by-step operational framework designed to ensure your safety, protect your synthesis yields, and build a foundation of uncompromising laboratory excellence.

Mechanistic Hazard Profile and Causality

Understanding the causality behind chemical risks is the first step in mitigating them. The sulfonamide moiety can act as a sensitizer, meaning repeated exposure may lead to allergic reactions or 1[1]. Furthermore, as a fine crystalline powder, it poses an inhalation risk and can cause severe 2[2] and3[3].

Table 1: Quantitative Hazard Data for Sulfonamide Derivatives

Hazard ParameterValue / GHS CodeCausality / Operational Implication
Acute Oral Toxicity LD50 > 991 mg/kg (Rat)Moderately toxic after single ingestion; mandates strict hand hygiene and prohibits eating/drinking in the lab[3].
Eye Irritation Category 2 (H319)Contact causes severe redness and pain; mandates the use of tight-fitting chemical splash goggles[2].
Environmental Toxicity pKa dependent (pH 3-6)Speciation affects environmental partitioning; mandates specialized incineration disposal rather than drain disposal[4].

The Hierarchy of Controls: Engineering Baselines

Before relying on Personal Protective Equipment (PPE), laboratory safety mandates the implementation of the 5[5].

All handling, including weighing, transfer, and dissolution, must occur within a certified chemical fume hood. The continuous inward airflow physically prevents aerosolized sulfonamide particles from entering the researcher's 6[6].

Quantitative PPE Specifications

PPE is your final line of defense. The following table summarizes the required PPE and the scientific rationale for each selection.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausal Rationale & Verification
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Sulfonamides and typical organic solvents used for dissolution can permeate latex. Nitrile provides superior chemical resistance. Verification: Inspect for pinholes before donning.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Protects against airborne crystalline dust and accidental solvent splashes which can cause severe eye damage. Verification: Ensure a tight seal around the face.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe shoes.Prevents accumulation of chemical dust on personal clothing and protects against secondary hazards during organic synthesis. Verification: Coat must be fully buttoned.
Respiratory N95 or P100 particulate respirator (if outside hood).Required only if engineering controls fail or during bulk spill cleanup to prevent inhalation of sensitizing dust. Verification: Perform a positive/negative pressure seal check.

Self-Validating Operational Methodology: Weighing and Transfer

To ensure a foolproof system, this protocol incorporates built-in validation checks. Do not proceed to the next step until the current step's validation is confirmed.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Causality: Prevents inhalation of sensitizing dust and eliminates secondary reaction risks[6].

  • Validation Check: Observe the flow monitor; do not proceed unless the airflow is confirmed to be between 80–120 feet per minute (fpm).

Step 2: PPE Integrity Check

  • Action: Don nitrile gloves, FR lab coat, and splash goggles.

  • Causality: Sulfonamides can cause severe eye damage and skin irritation upon contact[2].

  • Validation Check: Perform a visual inspection of gloves for micro-tears and ensure goggles form a continuous, gap-free seal against the face.

Step 3: Static-Free Transfer

  • Action: Wipe the exterior of the chemical container, the analytical balance, and your spatulas with an anti-static cloth before weighing.

  • Causality: Fine organic powders exhibit static cling, leading to aerosolization, contamination of the workspace, and inaccurate yields.

  • Validation Check: Hover the spatula over the powder; if the powder jumps to the metal, re-apply the anti-static treatment before proceeding.

Step 4: Controlled Dissolution

  • Action: Slowly add your chosen organic solvent (e.g., dichloromethane or ethyl acetate) down the side of the receiving flask to gently dissolve the sulfonamide.

  • Causality: Adding solvent directly onto the bulk powder displaces air rapidly, which can aerosolize the compound into the hood environment.

  • Validation Check: Visually confirm the solution is completely clear with no suspended particulates before removing the sealed flask from the fume hood.

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and secondary exposure to lab personnel.

  • Spill Response: If a spill occurs, do not dry sweep , as this aerosolizes the sulfonamide 4[4].

  • Neutralization/Absorption: Dampen the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress the dust.

  • Validation Check: Ensure the spill area is fully wetted (no dry powder visible) before applying an inert absorbent like vermiculite or sand.

  • Disposal: Collect the solid residues and seal them in labeled drums for disposal via specialized chemical waste incineration[4].

Mandatory Visualization: Safety Workflow

The following diagram illustrates the logical progression of safety protocols and exposure response when handling this compound.

SafetyWorkflow Start Hazard Assessment: Identify Risks PPE Don PPE: Nitrile, Goggles, FR Coat Start->PPE FumeHood Engineering Control: Verify Fume Hood Airflow PPE->FumeHood Handling Handle 4-Ethoxy-3-(propan-2-yl) benzene-1-sulfonamide FumeHood->Handling Spill Spill or Exposure? Handling->Spill Decon Decontamination: Wet & Absorb Spill->Decon Yes Synthesis Proceed to Organic Synthesis Spill->Synthesis No Disposal Hazardous Waste Incineration Decon->Disposal Synthesis->Disposal

Figure 1: Operational safety workflow for handling 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide.

References

  • TCI Chemicals. "SAFETY DATA SHEET - Benzenesulfonamide". tcichemicals.com.
  • AK Scientific, Inc. "Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]". aksci.com.
  • BenchChem. "Personal protective equipment for handling Isoquinoline-8-sulfonamide". benchchem.com.
  • MedCrave online. "Be safe at laboratory: basic knowledge to develop self-awareness". medcraveonline.com.
  • Santa Cruz Biotechnology. "4-Amino-6-chloro-1,3-benzenedisulfonamide". scbt.com.
  • UAB.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.